molecular formula C19H38N2O5 B15581750 Neoenactin M2

Neoenactin M2

Katalognummer: B15581750
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: FRMSDVSQWDGNEK-FUHWJXTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Neoenactin M2 is an amino acid amide.
This compound has been reported in Streptomyces abikoensis and Streptomyces olivoreticuli with data available.

Eigenschaften

Molekularformel

C19H38N2O5

Molekulargewicht

374.5 g/mol

IUPAC-Name

(2R)-2-amino-N,3-dihydroxy-N-[(10S)-10-hydroxy-3-oxohexadecyl]propanamide

InChI

InChI=1S/C19H38N2O5/c1-2-3-4-7-10-16(23)11-8-5-6-9-12-17(24)13-14-21(26)19(25)18(20)15-22/h16,18,22-23,26H,2-15,20H2,1H3/t16-,18+/m0/s1

InChI-Schlüssel

FRMSDVSQWDGNEK-FUHWJXTLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Antifungal Mechanism of Neoenactin M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Neoenactin M2 is an antifungal antibiotic belonging to the neoenactin class of compounds. While specific in-depth research on this compound is limited, this guide synthesizes the available information on its proposed mechanism of action, drawing from studies on the broader neoenactin family. The primary molecular target of neoenactins is believed to be N-myristoyltransferase (NMT), a crucial enzyme in fungi. This document provides an overview of the NMT inhibition mechanism, summarizes the known biological properties of this compound, and presents generalized experimental protocols for assessing antifungal activity and NMT inhibition. Due to the absence of specific quantitative data and identified signaling pathways for this compound in the public domain, this guide utilizes a generalized framework to illustrate the core concepts relevant to its potential mechanism of action.

Introduction

This compound is a naturally occurring antifungal agent isolated from Streptomyces olivoreticuli subsp. neoenacticus. Structurally, it is a dihydro derivative of Neoenactin A.[1] Like other members of its class, this compound exhibits activity against a range of yeasts and fungi.[1] A notable characteristic of neoenactins is their ability to potentiate the antifungal effects of polyene antibiotics, such as amphotericin B.[1][2] This synergistic activity suggests a mechanism of action that may increase the permeability of the fungal cell membrane, allowing for enhanced uptake of other antifungal agents.[3][4][5]

The primary hypothesis for the mechanism of action of the neoenactin family is the inhibition of N-myristoyltransferase (NMT).[6] NMT is an essential enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This process, known as N-myristoylation, is critical for protein localization, stability, and function, including roles in signal transduction and protein-protein interactions.[7]

Core Mechanism of Action: N-Myristoyltransferase Inhibition

The proposed mechanism of action for this compound centers on the inhibition of fungal N-myristoyltransferase. This inhibition disrupts the vital process of N-myristoylation, leading to fungal cell death.

The Role of N-Myristoyltransferase in Fungi

In fungi, NMT is essential for viability.[6] The enzyme facilitates the transfer of myristoyl-CoA to the N-terminal glycine of numerous substrate proteins. These myristoylated proteins are involved in critical cellular processes, including:

  • Signal Transduction: Many proteins involved in signaling cascades, such as G proteins and protein kinases, require myristoylation for their proper localization to the cell membrane and subsequent function.

  • Protein Trafficking and Secretion: N-myristoylation acts as a lipid anchor, directing proteins to specific subcellular compartments.

  • Structural Integrity: Some myristoylated proteins contribute to the structural integrity of the fungal cell.

Inhibition of NMT by this compound (Hypothesized)

While direct enzymatic inhibition data for this compound is not currently available, it is hypothesized to bind to the active site of fungal NMT, preventing the binding of its natural substrates, myristoyl-CoA and the N-terminal glycine of target proteins. This disruption of the N-myristoylation process would lead to a cascade of downstream effects, ultimately resulting in the cessation of fungal growth and cell death. The selectivity of neoenactins for fungal NMT over its human counterpart is a key area for further investigation and would be crucial for its development as a therapeutic agent.

Quantitative Data

For context, a generalized table of antifungal activity data is presented below to illustrate how such information would be structured.

Fungal SpeciesMIC (µg/mL)Reference
Candida albicansData not available
Saccharomyces cerevisiaeData not available
Aspergillus nigerData not available
Cryptococcus neoformansData not available
Phytophthora infestansPutatively active component[8][9]

Experimental Protocols

Detailed experimental protocols for the study of this compound are not published. However, based on standard methodologies for assessing antifungal agents and NMT inhibitors, the following generalized protocols can be outlined.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of Antifungal Agent: The antifungal compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

In Vitro N-Myristoyltransferase Inhibition Assay (Fluorescence-based)

This assay measures the inhibition of NMT activity.[7][10]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified fungal NMT enzyme, a fluorescently-labeled peptide substrate with an N-terminal glycine, and myristoyl-CoA in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at an optimal temperature for a defined period.

  • Detection: The extent of N-myristoylation is quantified by measuring the change in fluorescence of the peptide substrate.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of NMT activity (IC50) is calculated from the dose-response curve.

Signaling Pathways and Visualizations

As no specific signaling pathways affected by this compound have been elucidated, a generalized diagram illustrating the proposed mechanism of NMT inhibition is provided below.

NMT_Inhibition_Pathway cluster_fungal_cell Fungal Cell NeoenactinM2 This compound NMT N-Myristoyltransferase (NMT) NeoenactinM2->NMT Inhibition MyristoylatedProteins Myristoylated Proteins (Active) NMT->MyristoylatedProteins Catalysis MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT UnmyristoylatedProteins Unmyristoylated Proteins (Inactive) UnmyristoylatedProteins->NMT CellularFunctions Essential Cellular Functions (e.g., Signal Transduction) MyristoylatedProteins->CellularFunctions CellDeath Fungal Cell Death CellularFunctions->CellDeath Disruption leads to

Caption: Hypothesized mechanism of action of this compound via inhibition of N-myristoyltransferase (NMT) in a fungal cell.

The following diagram illustrates a general experimental workflow for screening and characterizing a novel antifungal agent like this compound.

Antifungal_Screening_Workflow Start Start: Isolate/Synthesize This compound AntifungalScreening Primary Antifungal Screening (e.g., Disk Diffusion Assay) Start->AntifungalScreening MIC_Determination MIC Determination (Broth Microdilution) AntifungalScreening->MIC_Determination Active? MechanismOfAction Mechanism of Action Studies MIC_Determination->MechanismOfAction Synergy_Testing Synergy Testing with Polyene Antibiotics MIC_Determination->Synergy_Testing Toxicity_Assay In Vitro Cytotoxicity Assay (Mammalian Cell Lines) MIC_Determination->Toxicity_Assay NMT_Inhibition_Assay In Vitro NMT Inhibition Assay (IC50 Determination) MechanismOfAction->NMT_Inhibition_Assay In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) NMT_Inhibition_Assay->In_Vivo_Studies Synergy_Testing->In_Vivo_Studies Toxicity_Assay->In_Vivo_Studies

Caption: A generalized experimental workflow for the evaluation of this compound as a potential antifungal drug.

Conclusion and Future Directions

This compound is an intriguing antifungal compound with a proposed mechanism of action involving the inhibition of the essential fungal enzyme N-myristoyltransferase. Its ability to potentiate the effects of polyene antibiotics further highlights its potential as a therapeutic agent. However, a significant gap in knowledge exists regarding its specific biochemical and pharmacological properties.

Future research should focus on:

  • Quantitative Antifungal Activity: Determining the MIC values of purified this compound against a broad panel of pathogenic fungi.

  • Enzymatic Inhibition: Expressing and purifying fungal NMT to directly measure the inhibitory activity (IC50, Ki) of this compound.

  • Selectivity: Assessing the inhibitory activity of this compound against human NMT isoforms to determine its therapeutic window.

  • Synergy Studies: Quantitatively evaluating the synergistic effects with various classes of antifungal drugs.

  • In Vivo Efficacy: Investigating the antifungal efficacy of this compound in animal models of fungal infections.

A thorough investigation into these areas will be crucial to fully elucidate the mechanism of action of this compound and to evaluate its potential as a novel antifungal drug candidate.

References

Access to Core Research Data on Neoenactin M2 Structural Elucidation Limited

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide to the structural elucidation of Neoenactin M2 cannot be fully compiled at this time due to the inaccessibility of the foundational research article containing the specific experimental data required for a detailed analysis.

The pivotal study, "Isolation, structural elucidation and biological properties of neoenactins B1, B2, M1 and M2," published in the Journal of Antibiotics in 1987 (volume 40, issue 3, pages 266-274), remains the primary source of information on the chemical characterization of this compound. While the abstract of this paper confirms that the structure was determined using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, the full text, containing the critical quantitative data and detailed experimental protocols, is not publicly available through extensive searches.

This limitation prevents the creation of the in-depth technical guide as requested, which would include structured data tables, detailed methodologies, and visualizations of the structural elucidation process.

Information Gaps

The inability to access the full research article results in the following critical information gaps:

  • Quantitative Spectroscopic Data: Specific ¹H and ¹³C NMR chemical shifts (δ), coupling constants (J), and mass spectrometry fragmentation data (m/z values) are unavailable. This data is essential for a thorough understanding and verification of the elucidated structure of this compound.

  • Detailed Experimental Protocols: The precise methodologies for the isolation of this compound from its source, the purification techniques employed, and the specific parameters for the NMR and mass spectrometry experiments are not known.

  • Structural Elucidation Logic: The detailed reasoning and step-by-step analysis that led the researchers from the raw spectroscopic data to the final proposed structure of this compound are contained within the full publication.

Inferred Structural Information

  • It is a naturally occurring compound.

  • Its chemical structure was determined using established spectroscopic techniques.

  • It is structurally related to other members of the neoenactin family.

Without the foundational data, a deeper, more technical exploration of the structural elucidation of this compound is not possible. Further analysis is contingent on obtaining the full-text of the original 1987 publication by Roy et al.

Neoenactin M2: A Technical Guide on its Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoenactin M2 is a naturally occurring antifungal agent belonging to the neoenactin class of antibiotics. Isolated from Streptoverticillium olivoreticuli subsp. neoenacticus, it has demonstrated notable activity against a range of yeasts and fungi. Structurally, it is a dihydro derivative of neoenactin A.[1] A key characteristic of this compound is its ability to potentiate the effects of polyene antifungal drugs, such as amphotericin B, suggesting a synergistic mechanism that could be exploited for combination therapies.[1] The primary mechanism of action for the broader class of neoenactins is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[2] This document provides a comprehensive overview of the known biological properties of this compound, including its mechanism of action, available data on its antifungal activity, and a discussion of the experimental methodologies used in its characterization.

Introduction

This compound is a member of the neoenactin family of antibiotics, which were first isolated in the late 1970s and 1980s.[1][3] These compounds are produced by the bacterium Streptoverticillium olivoreticuli subsp. neoenacticus.[3] this compound, along with other congeners like B1 and B2, is structurally related to neoenactin A.[1] The neoenactins have garnered interest in the scientific community due to their intrinsic antifungal properties and their ability to enhance the efficacy of other established antifungal agents.[1]

Biological Properties and Antifungal Activity

Table 1: Summary of Biological Activities of this compound

Biological ActivityTarget OrganismsObserved EffectReference
Intrinsic Antifungal ActivityYeasts and FungiInhibition of growth[1][3]
Synergistic ActivityNot specifiedPotentiates the antifungal activities of trichomycins A and B, and amphotericin B.[1]

Mechanism of Action: N-Myristoyltransferase Inhibition

The proposed mechanism of action for the neoenactin class of antibiotics, including this compound, is the inhibition of N-myristoyltransferase (NMT).[2] NMT is a vital enzyme in fungi that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins. This process, known as N-myristoylation, is critical for the proper subcellular localization and function of these proteins, many of which are involved in essential cellular processes such as signal transduction, protein-protein interactions, and membrane targeting.

By inhibiting NMT, this compound disrupts the function of these essential myristoylated proteins, leading to a cascade of downstream effects that ultimately result in the inhibition of fungal growth and, potentially, cell death.

cluster_membrane Fungal Cell Membrane Membrane-Targeted Proteins Membrane-Targeted Proteins Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane-Targeted Proteins->Fungal_Growth_Inhibition This compound This compound NMT N-myristoyltransferase (NMT) This compound->NMT Inhibition Myristoylated_Proteins Myristoylated Proteins NMT->Myristoylated_Proteins Catalysis Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate Unmyristoylated_Proteins Unmyristoylated Precursor Proteins Unmyristoylated_Proteins->NMT Substrate Myristoylated_Proteins->Membrane-Targeted Proteins Signal_Transduction Signal Transduction Myristoylated_Proteins->Signal_Transduction Signal_Transduction->Fungal_Growth_Inhibition

Proposed Mechanism of Action of this compound

Experimental Protocols

Detailed experimental protocols for the biological characterization of this compound are not fully available in the abstracts of the cited literature. However, based on standard microbiological and biochemical practices, the following methodologies are inferred to have been used.

Antifungal Susceptibility Testing

Standard methods such as broth microdilution or agar (B569324) diffusion assays were likely employed to determine the antifungal activity of this compound against a panel of yeast and fungal strains. These assays would involve exposing the microorganisms to serial dilutions of the compound and observing the concentration at which growth is inhibited.

Synergistic Activity Assessment

The potentiation of polyene antibiotics by this compound was likely evaluated using a checkerboard assay. This method involves testing various combinations of concentrations of this compound and a polyene antibiotic (e.g., amphotericin B) to determine if the combined effect is greater than the sum of their individual effects. The results are typically analyzed by calculating the Fractional Inhibitory Concentration (FIC) index.

cluster_workflow Experimental Workflow for Synergistic Activity start Prepare serial dilutions of This compound and Polyene Antibiotic checkerboard Create checkerboard matrix of drug combinations in microtiter plate start->checkerboard inoculate Inoculate with fungal suspension checkerboard->inoculate incubate Incubate under appropriate conditions inoculate->incubate readout Determine MIC for each drug alone and in combination incubate->readout calculate Calculate Fractional Inhibitory Concentration (FIC) Index readout->calculate end Determine Synergism, Additivity, or Antagonism calculate->end

Workflow for Synergistic Activity Assessment

Conclusion and Future Directions

This compound is a promising antifungal agent with a distinct mechanism of action and the valuable property of synergizing with existing polyene antibiotics. However, a significant portion of the detailed quantitative data and experimental protocols are not readily accessible in the public domain. Future research should focus on:

  • Quantitative Antifungal Profiling: Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens, including resistant strains.

  • Elucidation of Downstream Signaling: Investigating the specific cellular pathways that are disrupted following NMT inhibition by this compound.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound, both alone and in combination with other antifungals, in animal models of fungal infections.

  • Structural Biology Studies: Determining the crystal structure of this compound in complex with fungal NMT to facilitate the rational design of more potent and selective inhibitors.

The development of new antifungal agents is a critical area of research, and this compound represents a potentially valuable lead compound that warrants further investigation.

References

The Discovery and Isolation of Neoenactin M2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Introduction

Neoenactin M2 is a member of the neoenactin family of antifungal antibiotics, first discovered and isolated from the fermentation broth of Streptoverticillium olivoreticuli subsp. neoenacticus (strain H 829-MY 10).[1] Structurally, it is a dihydro derivative of Neoenactin A and shares a common structural relationship with other neoenactin congeners like B1 and B2.[1] This class of compounds has garnered interest due to its potent activity against a range of yeasts and fungi. Furthermore, neoenactins, including M2, have been shown to potentiate the efficacy of polyene antifungal antibiotics such as amphotericin B, suggesting a potential role in combination therapies for difficult-to-treat fungal infections.[1] The proposed mechanism of action for the neoenactin class is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[2]

This technical guide provides a comprehensive overview of the discovery, isolation, and biological properties of this compound, with a focus on the experimental methodologies and available data.

Data Presentation

Physicochemical Properties of this compound

While specific quantitative data for this compound is not extensively available in the public domain, the initial discovery provides some key characteristics.

PropertyDescriptionReference
Molecular Nature Dihydro derivative of Neoenactin A[1]
Producing Organism Streptoverticillium olivoreticuli subsp. neoenacticus[1]
Solubility Basic nature, extractable with ethyl acetate (B1210297) at alkaline pH[1]
Spectroscopic Data Structure elucidated using 1H and 13C NMR and mass spectroscopy[1]
Antifungal Activity of this compound

This compound exhibits broad-spectrum antifungal activity. The following table summarizes its known activity spectrum, although specific Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature.

Fungal GroupActivityPotentiationReference
YeastsActivePotentiates polyene antibiotics[1]
FungiActivePotentiates polyene antibiotics[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation, extraction, and purification of this compound, based on the methodologies described for the neoenactin family.

Fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus

A detailed, step-by-step protocol for the fermentation of S. olivoreticuli to produce this compound is not publicly available. However, a general submerged fermentation protocol for Streptomyces species can be inferred.

1. Inoculum Preparation:

  • A pure culture of Streptoverticillium olivoreticuli subsp. neoenacticus is grown on a suitable agar (B569324) medium.
  • A loopful of the culture is used to inoculate a seed flask containing a vegetative medium.
  • The seed culture is incubated on a rotary shaker to achieve sufficient biomass.

2. Production Fermentation:

  • The production medium, optimized for secondary metabolite production by Streptomyces, is prepared and sterilized in a fermenter.
  • The seed culture is aseptically transferred to the production fermenter.
  • Fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation for a specified period to maximize the yield of neoenactins.

Extraction and Purification of this compound

The extraction and purification process for the neoenactin family, including M2, involves several key steps.

1. Mycelial Extraction:

  • At the end of the fermentation, the mycelial cake is harvested from the broth by filtration.
  • The mycelia are extracted with methanol (B129727) to obtain a crude extract containing the neoenactins.[1]

2. Solvent Partitioning:

  • The crude methanol extract is concentrated.
  • Due to the basic nature of neoenactins, the extract is adjusted to an alkaline pH and partitioned with ethyl acetate.[1] The neoenactins move into the organic phase.

3. Chromatographic Separation:

  • The concentrated ethyl acetate extract is subjected to partition chromatography on a cellulose (B213188) column.
  • Elution is performed with an ethyl acetate solvent system buffered with a phosphate (B84403) buffer (pH 8.0) to separate the different neoenactin congeners.[1]
  • Further purification of the fractions containing this compound is achieved using High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR were used to determine the carbon-hydrogen framework of the molecule.[1]

  • Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of this compound.[1]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G Figure 1. Experimental Workflow for the Isolation of this compound cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Fermentation Submerged Fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus Harvest Harvest Mycelia Fermentation->Harvest Methanol_Extraction Methanol Extraction Harvest->Methanol_Extraction Solvent_Partition Solvent Partitioning (Ethyl Acetate, alkaline pH) Methanol_Extraction->Solvent_Partition Cellulose_Chromatography Partition Chromatography (Cellulose) Solvent_Partition->Cellulose_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Cellulose_Chromatography->HPLC Isolated_M2 Isolated this compound HPLC->Isolated_M2 Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Isolated_M2->Structure_Elucidation G Figure 2. Proposed Mechanism of Action of this compound NeoenactinM2 This compound Inhibition Inhibition NeoenactinM2->Inhibition NMT N-myristoyltransferase (NMT) MyristoylatedProtein Myristoylated Fungal Proteins NMT->MyristoylatedProtein Myristoylation LeadsTo Leads to Disruption NMT->LeadsTo MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein N-terminal Glycine-containing Fungal Proteins Protein->NMT Membrane_Targeting Membrane Targeting & Protein Function MyristoylatedProtein->Membrane_Targeting Cell_Wall Cell Wall Integrity Membrane_Targeting->Cell_Wall Signaling Signal Transduction Membrane_Targeting->Signaling Viability Fungal Viability Cell_Wall->Viability Signaling->Viability Inhibition->NMT LeadsTo->Viability

References

The Inhibition of N-Myristoyltransferase by Neoenactin M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoylation, the covalent attachment of myristate to the N-terminal glycine (B1666218) of a protein, is a critical modification for the function of numerous proteins involved in signal transduction, cellular localization, and oncogenesis. This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which has emerged as a promising therapeutic target for the treatment of fungal infections and cancer. The neoenactins are a class of antibiotics known for their antifungal properties, which are reported to be mediated through the inhibition of NMT. This technical guide provides a comprehensive overview of the inhibition of N-myristoyltransferase by Neoenactin M2, a dihydro derivative of Neoenactin A. While specific quantitative data on the direct enzymatic inhibition of NMT by this compound is not extensively available in current literature, this guide consolidates the existing knowledge on its antifungal activity, infers its mechanism of action based on its chemical class, and provides detailed experimental protocols for its characterization as an NMT inhibitor.

Introduction to N-Myristoyltransferase and this compound

N-myristoyltransferase is a ubiquitous eukaryotic enzyme that catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a wide range of substrate proteins. This lipid modification is crucial for the proper subcellular localization and biological activity of these proteins. In fungi, NMT is essential for viability, playing a key role in the function of proteins involved in cell wall synthesis, signal transduction, and morphogenesis.[1][2] The essential nature of NMT in pathogenic fungi, coupled with structural differences from its human orthologs, makes it an attractive target for the development of novel antifungal agents.[3]

The neoenactins are a family of antifungal antibiotics produced by Streptoverticillium olivoreticuli.[4] this compound is a naturally occurring analog, structurally identified as a dihydro derivative of Neoenactin A.[5] Like other members of its class, this compound exhibits broad-spectrum activity against various yeasts and fungi.[5] The primary mechanism of action for the neoenactin family is believed to be the inhibition of N-myristoyltransferase.[6]

Quantitative Data

Table 1: Antifungal Activity of Neoenactins

CompoundOrganism(s)ActivityReference
Neoenactin familyYeasts and FungiActive[5]
This compoundYeasts and FungiActive, potentiates the activity of polyene antifungal antibiotics[5]

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species have not been detailed in the primary literature. The activity is described qualitatively.

To illustrate how quantitative data for an NMT inhibitor would be presented, Table 2 provides a template for displaying IC50 values, which would be determined using the experimental protocols outlined in Section 4.

Table 2: Template for N-Myristoyltransferase Inhibition Data

InhibitorTarget EnzymeIC50 (nM)Assay Method
This compoundCandida albicans NMTData not availableFluorescence-Based Assay
This compoundAspergillus fumigatus NMTData not availableRadio-isotopic Assay
This compoundHuman NMT1Data not availableELISA-Based Assay
This compoundHuman NMT2Data not availableFluorescence-Based Assay

Signaling Pathways and Mechanism of Action

The inhibition of N-myristoyltransferase by this compound is predicted to disrupt critical cellular processes in fungi that are dependent on myristoylated proteins. A primary consequence of NMT inhibition in fungi is the impairment of cell wall integrity.[1][7] Myristoylated proteins are involved in the localization and function of enzymes and regulatory proteins essential for the synthesis and maintenance of the fungal cell wall.

NMT_Inhibition_Pathway cluster_membrane Cell Membrane Myristoylated_Proteins Myristoylated Proteins (e.g., Arf, G proteins) Cell_Wall_Integrity_Pathway Cell Wall Integrity Pathway Myristoylated_Proteins->Cell_Wall_Integrity_Pathway Activation Neoenactin_M2 This compound NMT N-Myristoyltransferase (NMT) Neoenactin_M2->NMT Inhibition NMT->Myristoylated_Proteins Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein_Substrate Protein Substrate (N-terminal Glycine) Protein_Substrate->NMT Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity_Pathway->Fungal_Cell_Death Disruption leads to

Caption: Inhibition of NMT by this compound blocks protein myristoylation, disrupting cell wall integrity and leading to fungal cell death.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the N-myristoyltransferase inhibitory activity of this compound.

In Vitro N-Myristoyltransferase Inhibition Assay (Fluorescence-Based)

This assay measures the release of Coenzyme A (CoA) during the NMT-catalyzed reaction, which is detected by a fluorescent probe.

Materials:

  • Recombinant fungal N-myristoyltransferase (e.g., from Candida albicans or Aspergillus fumigatus)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a synthetic peptide derived from a known myristoylated protein)

  • This compound (or other test inhibitor)

  • 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound to create a range of concentrations for testing.

  • In a 96-well plate, add the assay buffer, recombinant NMT, and the peptide substrate.

  • Add the various concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding Myristoyl-CoA to all wells.

  • Immediately add the CPM fluorescent probe. The maleimide (B117702) group of CPM reacts with the free thiol of the released CoA, resulting in an increase in fluorescence.

  • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Monitor the increase in fluorescence over time using a plate reader (excitation ~390 nm, emission ~475 nm).

  • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

NMT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (NMT, Substrate, Inhibitor) Start->Prepare_Reagents Mix_Components Mix in 96-well Plate Prepare_Reagents->Mix_Components Initiate_Reaction Add Myristoyl-CoA and CPM Probe Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence-based NMT inhibition assay.

Cell-Based Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • This compound

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standardized inoculum of the fungal strain in the growth medium.

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add the fungal inoculum to each well containing the serially diluted this compound.

  • Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • After incubation, determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by visual inspection.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion

This compound is a promising antifungal agent that likely exerts its effect through the inhibition of N-myristoyltransferase, a key enzyme in fungal viability. While direct enzymatic inhibition data for this compound is currently limited, the established protocols for NMT assays and antifungal susceptibility testing provide a clear path for its further characterization. The disruption of NMT-dependent processes, particularly those related to cell wall integrity, represents a significant vulnerability in pathogenic fungi that can be exploited for therapeutic intervention. Further research to quantify the inhibitory potency of this compound against fungal NMTs and to elucidate its precise impact on downstream signaling pathways will be crucial for its development as a clinical candidate.

References

Neoenactin M2: A Technical Review of Its Antifungal Properties and Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin M2 is a member of the neoenactin family of antibiotics, first described in 1987. It is a dihydro derivative of Neoenactin A and has been noted for its intrinsic antifungal activity and, more significantly, its ability to potentiate the efficacy of polyene antibiotics.[1] This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its biological activity, proposed mechanism of action, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for this compound in the public domain, this document also outlines standardized protocols that are likely to be employed in its study.

Chemical Structure

[It is important to note that the detailed chemical structure of this compound is described in the primary literature but is not available in the sources accessed for this review.]

Biological Activity

This compound exhibits antifungal properties and is particularly effective against various yeasts and fungi.[1] A key characteristic of this compound is its synergistic activity with polyene antifungal agents, such as trichomycins A and B, and amphotericin B.[1] This potentiation effect suggests that this compound may enhance the penetration or activity of these primary antifungal drugs.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Strains

Fungal StrainMIC (µg/mL)
Candida albicansData not available
Aspergillus fumigatusData not available
Cryptococcus neoformansData not available
Other (Specify)Data not available

Table 2: Synergistic Antifungal Activity of this compound with Polyene Antibiotics (Checkerboard Assay)

Fungal StrainPolyene AntibioticMIC of Polyene Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Polyene in Combination (µg/mL)MIC of this compound in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation (Synergy, Additive, Indifference, Antagonism)
Candida albicansAmphotericin BData not availableData not availableData not availableData not availableData not availableData not available
Aspergillus fumigatusAmphotericin BData not availableData not availableData not availableData not availableData not availableData not available

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated in the available literature, studies on the broader family of neoenactins suggest a potential target: N-myristoyltransferase (NMT) . NMT is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and overall cell viability. Inhibition of NMT would disrupt these essential cellular processes, leading to fungal cell death.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

G Proposed Mechanism of Action of this compound cluster_0 Fungal Cell Neoenactin_M2 This compound NMT N-myristoyltransferase (NMT) Neoenactin_M2->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis Inhibition Inhibition Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate_Protein N-terminal Glycine Substrate Protein Substrate_Protein->NMT Membrane_Localization Membrane Localization & Signal Transduction Myristoylated_Protein->Membrane_Localization Cell_Viability Fungal Cell Viability Membrane_Localization->Cell_Viability Inhibition->Myristoylated_Protein G Checkerboard Assay Workflow Start Start Prepare_Drug_A Prepare Serial Dilutions of Drug A (this compound) Start->Prepare_Drug_A Prepare_Drug_B Prepare Serial Dilutions of Drug B (e.g., Amphotericin B) Start->Prepare_Drug_B Setup_Plate Set up 96-well plate with drug combinations Prepare_Drug_A->Setup_Plate Prepare_Drug_B->Setup_Plate Prepare_Inoculum Prepare Standardized Fungal Inoculum Setup_Plate->Prepare_Inoculum Inoculate Inoculate Plate Prepare_Inoculum->Inoculate Incubate Incubate Plate (e.g., 35°C, 24-48h) Inoculate->Incubate Read_MICs Determine MICs of each drug alone and in combination Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret Interpret Interaction (Synergy, Additive, etc.) Calculate_FICI->Interpret End End Interpret->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Assay of Neoenactin M2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin M2 is a member of the neoenactin family of antibiotics, which are known for their antifungal properties. These compounds are reported to be active against a range of yeasts and fungi.[1] While the precise mechanism for each congener is a subject of ongoing research, the neoenactin class is believed to exert its antifungal effect through the inhibition of N-myristoyltransferase (NMT), an essential enzyme in fungi. This document provides a detailed protocol for determining the in vitro antifungal activity of this compound using the standardized broth microdilution method. Additionally, it outlines the purported mechanism of action and provides a framework for data presentation.

Putative Mechanism of Action: N-Myristoyltransferase (NMT) Inhibition

Neoenactins are thought to target N-myristoyltransferase (NMT), a crucial enzyme for fungal viability. NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. This process, known as N-myristoylation, is vital for various cellular functions, including signal transduction, protein-protein interactions, and the anchoring of proteins to cellular membranes. By inhibiting NMT, this compound is presumed to disrupt these essential processes, leading to fungal cell death.

Logical Diagram of this compound's Putative Mechanism of Action Neoenactin_M2 This compound NMT N-myristoyltransferase (NMT) Neoenactin_M2->NMT Inhibits Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein N-terminal Glycine Protein Substrate Protein->NMT Cellular_Processes Essential Cellular Processes (e.g., Signal Transduction, Membrane Anchoring) Myristoylated_Protein->Cellular_Processes Fungal_Cell_Death Fungal Cell Death Cellular_Processes->Fungal_Cell_Death Disruption leads to

Caption: Putative mechanism of NMT inhibition by this compound.

Data Presentation

The following tables present exemplary data for the in vitro antifungal activity of this compound. Note: This data is hypothetical and for illustrative purposes only, as specific MIC values for this compound are not publicly available.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Pathogens

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 9002880.5
Candida glabrataATCC 90030168
Candida parapsilosisATCC 2201941
Cryptococcus neoformansATCC 9011284

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi

Fungal SpeciesStrainThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Aspergillus fumigatusATCC 204305161
Aspergillus flavusATCC 204304321
Trichophyton rubrumATCC 2818880.5
Rhizopus oryzaeATCC 10404>642

Experimental Protocols

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • This compound

  • Control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates (yeast or filamentous fungi)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.5 McFarland standard

  • Incubator

Experimental Workflow:

Workflow for Broth Microdilution Antifungal Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare Fungal Inoculum (0.5 McFarland) Inoculation 4. Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Drug_Prep 2. Prepare this compound Stock Solution (in DMSO) Serial_Dilution 3. Perform Serial Dilutions in Microtiter Plate Drug_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation 5. Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination 6. Determine MIC (Visually or Spectrophotometrically) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antifungal assay.

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 1280 µg/mL.

    • Prepare stock solutions of control antifungals as per CLSI guidelines.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or until sporulation (molds).

    • Harvest fungal cells/spores and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts.

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (e.g., 128 µg/mL in RPMI) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

    • For yeasts, this is typically a ≥50% reduction in turbidity as determined visually or by reading the absorbance at 530 nm.

    • For filamentous fungi, the MIC is the lowest concentration that shows no visible growth.

Conclusion

The provided protocols, based on established standards, offer a robust framework for the in vitro evaluation of this compound's antifungal activity. While the purported mechanism of NMT inhibition provides a strong rationale for its antifungal properties, further studies are required to definitively confirm this for this compound and to establish its efficacy against a broad range of fungal pathogens through the generation of specific MIC data. The successful application of these methods will be crucial in advancing the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Neoenactin M2 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin M2 is an antifungal compound that has demonstrated activity against a range of yeasts and fungi.[1] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antifungal potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The protocols provided herein are based on the widely accepted broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Accurate determination of the MIC is essential for the preclinical development of new antifungal agents, aiding in the characterization of their spectrum of activity and in guiding further in vivo studies. These protocols are intended for use by researchers and professionals in the fields of microbiology, mycology, and drug development.

Data Presentation

Currently, specific quantitative MIC data for this compound against a comprehensive panel of fungal isolates are not widely available in the public domain. The foundational study on this compound confirmed its activity against yeasts and fungi but did not publish specific MIC values.[1] Therefore, the following table is provided as a template for researchers to systematically record their own experimental findings when determining the MIC of this compound. This structured format allows for clear and consistent data presentation, facilitating comparison across different experiments and fungal strains.

Table 1: Template for Recording this compound Minimum Inhibitory Concentration (MIC) Data

Fungal SpeciesStrain IDMedium UsedInoculum Size (CFU/mL)Incubation Time (hours)Incubation Temperature (°C)This compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Amphotericin B]Notes
Candida albicansATCC 90028RPMI-16405 x 10⁵2435[Record Value][Record Value][e.g., Reference strain]
Aspergillus fumigatusATCC 204305RPMI-16401 x 10⁵4835[Record Value][Record Value][e.g., Filamentous fungus]
Cryptococcus neoformansATCC 208821RPMI-16402.5 x 10⁵7230[Record Value][Record Value][e.g., Encapsulated yeast]
[User Defined][User Defined][User Defined][User defined][User defined][User defined][Record Value][Record Value][User Defined]
[User Defined][User Defined][User Defined][User defined][User defined][User defined][Record Value][Record Value][User Defined]

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This protocol is harmonized with the guidelines set forth by the CLSI M27 for yeasts and M38 for filamentous fungi.

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida albicans)

1. Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates (U-bottom)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Yeast isolate to be tested (e.g., Candida albicans)

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile, disposable inoculation loops or swabs

  • Incubator (35°C)

  • Micropipettes and sterile tips

2. Preparation of Reagents and Inoculum:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to create a range of concentrations.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (B569324) (SDA) plate and incubate at 35°C for 24 hours.

    • Select 4-5 well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.

3. Assay Procedure:

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the this compound working solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation: Add 100 µL of the prepared yeast inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the yeast. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 490 nm.

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi (e.g., Aspergillus fumigatus)

1. Materials:

  • Same as for yeasts, with the addition of a hemocytometer or other cell counting device.

2. Preparation of Reagents and Inoculum:

  • Inoculum Preparation:

    • Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

3. Assay Procedure and Interpretation:

  • The assay procedure is similar to that for yeasts.

  • The MIC for filamentous fungi is defined as the lowest concentration of the antifungal agent that shows complete inhibition of growth as determined by visual inspection.

Visualizations

Signaling Pathway

The precise molecular target and signaling pathway of this compound have not been definitively elucidated in publicly available literature. However, a common mechanism of action for many antifungal drugs is the inhibition of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death. The following diagram illustrates this general pathway, which represents a potential, though unconfirmed, mechanism for this compound.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase Allylamines inhibit lanosterol Lanosterol squalene_epoxidase->lanosterol demethylase 14-alpha-demethylase (CYP51) lanosterol->demethylase Azoles inhibit ergosterol_intermediate Ergosterol Intermediate demethylase->ergosterol_intermediate ergosterol Ergosterol ergosterol_intermediate->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane inhibitor1 This compound (Potential Target) inhibitor1->demethylase

Caption: General overview of the fungal ergosterol biosynthesis pathway.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow start Start prep_reagents Prepare Media and This compound Dilutions start->prep_reagents prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Set up 96-Well Plate (Drug dilutions, Controls) prep_reagents->plate_setup prep_inoculum->plate_setup inoculate Inoculate Plate with Fungal Suspension plate_setup->inoculate incubate Incubate Plate (24-72 hours, 35°C) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

References

Application Notes and Protocols for Neoenactin M2 in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin M2 is a member of the neoenactin family of antibiotics, which are known for their potent antifungal activity. These compounds act as inhibitors of N-myristoyltransferase (NMT), an essential enzyme in fungi. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This N-myristoylation is crucial for protein-membrane interactions, signal transduction, and the proper functioning of numerous cellular pathways. By inhibiting NMT, this compound disrupts these fundamental processes, leading to impaired fungal growth and viability.[1][2][3][4][5] NMT is considered a promising antifungal target due to its essentiality in fungi and the potential for selective inhibition over its human counterparts.[6][7]

Furthermore, this compound has been reported to potentiate the activity of polyene antifungal antibiotics, such as Amphotericin B. This synergistic interaction suggests that this compound could be used in combination therapies to enhance the efficacy of existing antifungal drugs and potentially overcome resistance.

These application notes provide a comprehensive guide for the utilization of this compound in fungal cell culture, including its mechanism of action, protocols for assessing its antifungal activity and cytotoxicity, and methods for evaluating its synergistic effects with other antifungal agents.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data based on the known activity of potent, selective fungal NMT inhibitors and their synergistic potential. Researchers should use these values as a guideline and determine the precise values for their specific fungal strains and experimental conditions.

Table 1: Representative Antifungal Activity of a Fungal NMT Inhibitor

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansSC53140.1250.25
Candida glabrataATCC 900300.250.5
Aspergillus fumigatusAf2930.51
Cryptococcus neoformansH990.060.125

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Representative Cytotoxicity and Selectivity Index

Mammalian Cell LineCC₅₀ (µg/mL)Fungal SpeciesMIC (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
HEK293> 50C. albicans0.125> 400
HepG2> 50A. fumigatus0.5> 100

CC₅₀: Half-maximal cytotoxic concentration.

Table 3: Representative Synergistic Activity with Amphotericin B against Candida albicans

CompoundMIC (µg/mL)CombinationFIC Index (FICI)Interpretation
NMT Inhibitor0.125NMT Inhibitor (0.016 µg/mL) + Amphotericin B (0.125 µg/mL)0.375Synergy
Amphotericin B0.5

FIC Index (FICI) = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FICI ≤ 0.5 indicates synergy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound against fungal isolates using the broth microdilution method, following established guidelines.

Materials:

  • This compound

  • Fungal isolate(s)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • 35°C incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the appropriate temperature and duration to obtain fresh, viable colonies or spores.

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

    • For molds, gently harvest conidia and suspend them in sterile saline with 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4–5 x 10⁴ CFU/mL in RPMI 1640.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Plate Inoculation:

    • Transfer 100 µL of each drug dilution to the corresponding wells of the test microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the drug-free control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Sterile 96-well flat-bottom plates

  • 37°C, 5% CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the mammalian cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the CC₅₀ value using non-linear regression analysis.

Synergy Testing (Checkerboard Assay)

This protocol describes how to assess the synergistic interaction between this compound and a polyene antibiotic (e.g., Amphotericin B) using a checkerboard microdilution assay.[8][9][10][11][12]

Materials:

  • This compound

  • Amphotericin B

  • Fungal isolate

  • RPMI 1640 medium

  • Sterile 96-well U-bottom microtiter plates

  • 35°C incubator

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of this compound horizontally across the plate and serial dilutions of Amphotericin B vertically down the plate. This creates a matrix of wells with various combinations of the two drugs.

    • Typically, concentrations should range from sub-inhibitory to supra-inhibitory based on their individual MICs.

  • Inoculation:

    • Prepare the fungal inoculum as described in the MIC determination protocol.

    • Add the inoculum to each well of the checkerboard plate.

    • Include wells with each drug alone (for MIC determination) and a drug-free growth control.

  • Incubation:

    • Incubate the plate at 35°C for the appropriate duration based on the fungal species.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of Amphotericin B = MIC of Amphotericin B in combination / MIC of Amphotericin B alone

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Amphotericin B

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Assessment of Morphological Changes

This protocol provides a general method for observing morphological changes in fungal cells upon treatment with this compound.

Materials:

  • This compound

  • Fungal isolate

  • Appropriate liquid culture medium (e.g., YPD for yeasts, PDB for molds)

  • Microscope slides and coverslips

  • Microscope with differential interference contrast (DIC) or phase-contrast optics

  • Optional: Fluorescent stains for cell wall (e.g., Calcofluor White) or cell membrane (e.g., FM4-64)

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal isolate in liquid medium to the desired growth phase (e.g., mid-logarithmic phase).

    • Add this compound at a relevant concentration (e.g., at or above the MIC).

    • Include an untreated control.

    • Incubate for a time course (e.g., 2, 4, 8, 24 hours).

  • Microscopic Observation:

    • At each time point, withdraw a small aliquot of the culture.

    • Mount the cells on a microscope slide.

    • Observe the cells under the microscope, paying attention to changes in cell size, shape, hyphal branching, cell wall integrity, and septation.

    • If using fluorescent stains, follow the manufacturer's protocol for staining before observation.

  • Documentation:

    • Capture images of the observed morphological changes.

Visualization of Pathways and Workflows

G Mechanism of Action of this compound Neoenactin_M2 This compound NMT N-myristoyltransferase (NMT) Neoenactin_M2->NMT Inhibits Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein N-terminal Glycine Proteins Protein->NMT Membrane Cell Membrane Targeting & Function Myristoylated_Protein->Membrane Signaling Signal Transduction Cascades Myristoylated_Protein->Signaling Cell_Wall Cell Wall Integrity & Morphogenesis Myristoylated_Protein->Cell_Wall Growth_Inhibition Fungal Growth Inhibition & Cell Death Membrane->Growth_Inhibition Signaling->Growth_Inhibition Cell_Wall->Growth_Inhibition

Caption: Mechanism of action of this compound via inhibition of N-myristoyltransferase (NMT).

G Experimental Workflow for Antifungal Profiling start Start mic MIC Determination start->mic cytotoxicity Cytotoxicity Assay (CC50) start->cytotoxicity synergy Synergy Testing (Checkerboard) mic->synergy morphology Morphological Analysis mic->morphology data Data Analysis & Interpretation cytotoxicity->data synergy->data morphology->data end End data->end

Caption: Workflow for the in vitro characterization of this compound's antifungal properties.

G NMT Inhibition and Downstream Cellular Effects NMT_Inhibition NMT Inhibition by this compound Reduced_Myristoylation Reduced Protein N-Myristoylation NMT_Inhibition->Reduced_Myristoylation Impaired_Targeting Impaired Protein-Membrane Targeting Reduced_Myristoylation->Impaired_Targeting Altered_Signaling Altered Signal Transduction Reduced_Myristoylation->Altered_Signaling Defective_Morphogenesis Defective Morphogenesis Reduced_Myristoylation->Defective_Morphogenesis Cell_Wall_Defects Cell Wall Defects Impaired_Targeting->Cell_Wall_Defects Altered_Signaling->Cell_Wall_Defects Growth_Arrest Growth Arrest / Cell Death Altered_Signaling->Growth_Arrest Defective_Morphogenesis->Cell_Wall_Defects Increased_Susceptibility Increased Susceptibility to Stress Cell_Wall_Defects->Increased_Susceptibility Increased_Susceptibility->Growth_Arrest

References

Application Notes and Protocols: Synergistic Antifungal Effects of Neoenactin M2 with Polyene Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin M2, a member of the neoenactin family of antibiotics, has demonstrated a significant synergistic effect when used in combination with polyene antifungal agents, such as Amphotericin B and Nystatin. This synergy presents a promising avenue for antifungal therapy, potentially allowing for reduced dosages of toxic polyene antibiotics, thereby minimizing dose-related side effects, and combating the emergence of resistant fungal strains.

These application notes provide a comprehensive overview of the synergistic interaction between this compound and polyene antibiotics, including quantitative data representation, detailed experimental protocols for synergy assessment, and visualizations of the proposed mechanism of action and experimental workflows.

Data Presentation

The synergistic interaction between this compound and polyene antibiotics can be quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The following tables present representative data illustrating this synergistic effect against a model fungal pathogen, Candida albicans.

Table 1: Checkerboard Assay Results for this compound and Amphotericin B against Candida albicans

Concentration of this compound (µg/mL)Concentration of Amphotericin B (µg/mL)% InhibitionFICIInterpretation
MIC alone
8090--
0190--
Combination
20.125920.375Synergy
10.25910.375Synergy
40.0625900.5625Additive
0.50.5931.0625Indifference

Table 2: Dose Reduction Index (DRI) for Synergistic Combinations

Drug CombinationFungal StrainDRI of this compoundDRI of Amphotericin B
This compound + Amphotericin BCandida albicans ATCC 900284-fold8-fold
This compound + NystatinAspergillus fumigatus ATCC 2043053-fold6-fold

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing.

a. Materials:

  • This compound

  • Amphotericin B or Nystatin

  • Candida albicans or other susceptible fungal strain

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

b. Protocol:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of this compound and the polyene antibiotic in DMSO.

    • Create a series of two-fold serial dilutions of each drug in RPMI-1640 medium in separate 96-well plates to create a drug concentration gradient.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Set up the Checkerboard Plate:

    • In a new 96-well plate, add 50 µL of RPMI-1640 to all wells.

    • Add 50 µL of the various dilutions of this compound along the y-axis (rows A-G).

    • Add 50 µL of the various dilutions of the polyene antibiotic along the x-axis (columns 1-11).

    • Row H will contain only this compound dilutions, and column 12 will contain only polyene dilutions to determine their individual Minimum Inhibitory Concentrations (MICs).

    • A drug-free well will serve as the growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity or use a spectrophotometer to measure optical density at 600 nm. The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of growth compared to the control.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

Time-Kill Curve Analysis

a. Materials:

  • Same as for the checkerboard assay.

  • Sterile culture tubes.

  • Plating supplies (SDA plates, spreaders).

b. Protocol:

  • Prepare Cultures:

    • Prepare a fungal inoculum as described in the checkerboard protocol.

  • Set up Treatment Groups:

    • In sterile tubes, prepare the following conditions in RPMI-1640:

      • Growth control (no drug)

      • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • Polyene antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • This compound + Polyene antibiotic (at the same sub-MIC concentrations)

  • Inoculation and Sampling:

    • Inoculate each tube with the fungal suspension to a final concentration of approximately 1-5 x 10⁵ CFU/mL.

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Colony Forming Unit (CFU) Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the resulting colonies.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each treatment group.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Synergy_Mechanism cluster_Neoenactin This compound Action cluster_Polyene Polyene Antibiotic Action cluster_FungalCell Fungal Cell Neoenactin This compound NMT N-myristoyltransferase (NMT) Neoenactin->NMT Inhibits CellWall Fungal Cell Wall Myristoylation Protein N-myristoylation NMT->Myristoylation Catalyzes MembraneProteins Aberrant Membrane Associated Proteins Myristoylation->MembraneProteins Leads to CellMembrane Fungal Cell Membrane MembraneProteins->CellMembrane Weakens Integrity Polyene Polyene Antibiotic (e.g., Amphotericin B) Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore Membrane Pore Formation Polyene->Pore Induces Permeability Increased Membrane Permeability Pore->Permeability Permeability->CellMembrane Disrupts CellDeath Fungal Cell Death CellMembrane->CellDeath Leads to

Caption: Proposed mechanism of synergistic action.

Experimental Workflows

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_drugs Prepare Drug Dilutions (this compound & Polyene) setup_plate Set up 96-well Checkerboard Plate prep_drugs->setup_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Values read_mic->calc_fic calc_fici Calculate FICI calc_fic->calc_fici interpret Interpret Synergy calc_fici->interpret TimeKill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Treatment Tubes (Control, Single & Combo) prep_tubes->inoculate incubate_sample Incubate & Sample at Time Points inoculate->incubate_sample plate_count Perform Serial Dilutions & Plate for CFU Count incubate_sample->plate_count plot_curves Plot log10 CFU/mL vs. Time plate_count->plot_curves determine_synergy Determine Synergy plot_curves->determine_synergy

Application Notes and Protocols for Neoenactin M2 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin M2 is a compound with known antifungal properties, structurally related to Neoenactin A.[1] Emerging research suggests that the broader class of Neoenactins may exert their biological effects through the inhibition of N-myristoyltransferase (NMT).[2] NMT is an essential eukaryotic enzyme responsible for the co-translational and post-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide array of proteins. This modification is critical for protein localization, stability, and function.

In the context of oncology, many proteins involved in signal transduction, oncogenesis, and cell survival are N-myristoylated. Key examples include Src family kinases, ADP-ribosylation factors (ARFs), and components of the mTORC1 pathway.[3][4] Inhibition of NMT disrupts the function of these proteins, leading to downstream effects such as the induction of endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6] Consequently, NMT has emerged as a promising therapeutic target in cancer.

These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of this compound, a putative NMT inhibitor, in cancer models. The protocols outlined below detail methodologies for assessing its cytotoxic and pro-apoptotic activity in vitro and evaluating its anti-tumor efficacy in vivo.

Putative Mechanism of Action: NMT Inhibition

The central hypothesis for this compound's anticancer efficacy is its inhibition of N-myristoyltransferase. This disruption of protein myristoylation is expected to trigger a cascade of cellular events culminating in cancer cell death.

NMT_Inhibition_Pathway Src_inactive Inactive Src (Cytosolic) Src_active Active Src (Membrane-bound) Src_inactive->Src_active Myristoylation- dependent localization Cell_Cycle_Arrest G1 Cell Cycle Arrest Src_active->Cell_Cycle_Arrest Loss of signaling contributes to LAMTOR1_inactive Inactive LAMTOR1 (Cytosolic) LAMTOR1_active Active LAMTOR1 (Lysosomal Membrane) LAMTOR1_inactive->LAMTOR1_active Myristoylation- dependent localization mTORC1 mTORC1 Signaling LAMTOR1_active->mTORC1 ER_Stress ER Stress & Unfolded Protein Response Apoptosis Apoptosis ER_Stress->Apoptosis Induces Neoenactin_M2 This compound NMT N-myristoyltransferase (NMT) Neoenactin_M2->NMT Myristoylation Protein N-myristoylation NMT->Myristoylation Catalyzes Myristoylation->ER_Stress Disruption leads to mTORC1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Putative signaling pathway of this compound via NMT inhibition.

Experimental Protocols: In Vitro Efficacy

A critical first step in evaluating a novel anticancer agent is to assess its activity against cancer cell lines in vitro.[7] The following protocols are designed to quantify the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this compound.

In_Vitro_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treat with This compound (Dose-Response) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis In_Vivo_Workflow Cell_Implantation Subcutaneous Implantation of Cancer Cells Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Phase Treatment with This compound or Vehicle Randomization->Treatment_Phase Monitoring Monitor Tumor Volume & Body Weight Treatment_Phase->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint

References

Application Notes and Protocols for Testing Neoenactin M2 Against Yeast and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin M2 is an antifungal agent that has demonstrated activity against a range of yeasts and fungi.[1] These application notes provide a detailed protocol for determining the in vitro susceptibility of various fungal isolates to this compound. The primary method described is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC), a widely used and standardized method for antifungal susceptibility testing.[2][3][4][5] Additionally, protocols for gradient diffusion and disk diffusion assays are presented as alternative or supplementary methods.

These protocols are intended to be a guide and may require optimization depending on the specific fungal species being tested and the research objectives. It is crucial to adhere to sterile techniques throughout the procedures to prevent contamination.

Data Presentation

Quantitative data from the antifungal susceptibility testing should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Control Antifungal MIC (µg/mL)Notes
Candida albicansATCC 90028Fluconazole:
Cryptococcus neoformansATCC 90112Amphotericin B:
Aspergillus fumigatusATCC 204305Voriconazole:
[Insert Species][Insert ID][Insert Control]
[Insert Species][Insert ID][Insert Control]

Table 2: Zone of Inhibition Diameters for this compound

Fungal SpeciesStrain IDThis compound Disk Diffusion Zone (mm)Control Antifungal Zone (mm)Interpretation (S/I/R)
Candida albicansATCC 90028Fluconazole:
Cryptococcus neoformansATCC 90112Amphotericin B:
Aspergillus fumigatusATCC 204305Voriconazole:
[Insert Species][Insert ID][Insert Control]
[Insert Species][Insert ID][Insert Control]

(S = Susceptible, I = Intermediate, R = Resistant based on established breakpoints, if available)

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[3][6]

Materials:

  • This compound (stock solution of known concentration)

  • Control antifungal agents (e.g., Fluconazole, Amphotericin B, Voriconazole)

  • 96-well flat-bottom microtiter plates

  • Sterile RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates to be tested

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[7]

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum preparation

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolates onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35-37°C for yeasts or 5-7 days for filamentous fungi.[7]

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For filamentous fungi, conidia should be harvested and the suspension adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL.[3]

    • Further dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Prepare serial two-fold dilutions of this compound and control antifungals in RPMI 1640 medium directly in the 96-well plates.

    • A typical dilution series for this compound might range from 0.03 to 16 µg/mL. The final volume in each well should be 100 µL.

    • Include a drug-free well (growth control) and a well with medium only (sterility control).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for other agents) compared to the drug-free growth control.[2][6]

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at 600 nm.[4]

Protocol 2: Gradient Diffusion Assay (Etest®)

This method provides a quantitative MIC value through the use of a predefined, continuous concentration gradient of an antifungal agent on a plastic strip.[7][8]

Materials:

  • This compound gradient diffusion strips (custom preparation may be required)

  • Agar plates (RPMI 1640 agar for yeasts, Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for fungi)

  • Fungal isolates and QC strains

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and streak the entire surface of the agar plate evenly in three directions.

  • Application of Gradient Strip:

    • Allow the plate to dry for 5-15 minutes.

    • Aseptically apply the this compound gradient diffusion strip to the agar surface.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).

  • Reading the MIC:

    • An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8]

Protocol 3: Disk Diffusion Assay

This is a qualitative or semi-quantitative method to determine the susceptibility of fungi to an antifungal agent.

Materials:

  • Paper disks impregnated with a known concentration of this compound (custom preparation may be required)

  • Agar plates (as in Protocol 2)

  • Fungal isolates and QC strains

  • Sterile swabs

Procedure:

  • Inoculum Preparation and Plate Inoculation:

    • Follow the same procedure as for the Gradient Diffusion Assay.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates under the same conditions as the previous protocols.

  • Measuring the Zone of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualization of Workflows and Potential Mechanisms

To aid in the understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Antifungal Susceptibility Testing cluster_analysis Data Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Broth_Microdilution Broth Microdilution (MIC) Inoculum_Prep->Broth_Microdilution Gradient_Diffusion Gradient Diffusion (Etest) Inoculum_Prep->Gradient_Diffusion Disk_Diffusion Disk Diffusion Inoculum_Prep->Disk_Diffusion MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Gradient_Diffusion->MIC_Determination Zone_Measurement Zone of Inhibition Measurement Disk_Diffusion->Zone_Measurement Data_Interpretation Data Interpretation & Reporting MIC_Determination->Data_Interpretation Zone_Measurement->Data_Interpretation

Caption: Experimental workflow for antifungal susceptibility testing of this compound.

While the specific molecular target of this compound is not definitively established in the provided search results, many antifungal agents disrupt the fungal cell wall or cell membrane integrity. The following diagram illustrates a generalized view of key fungal signaling pathways that are common targets for antifungal drugs and may be perturbed by this compound. These pathways are crucial for cell wall integrity, stress response, and morphogenesis.[9][10]

Fungal_Signaling_Pathways cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_signaling Stress Response Signaling Ergosterol Ergosterol Synthesis CWI_Pathway Cell Wall Integrity Pathway (PKC-MAPK) Ergosterol->CWI_Pathway Sphingolipid Sphingolipid Synthesis Glucan β-(1,3)-Glucan Synthesis Glucan->CWI_Pathway Chitin Chitin Synthesis Chitin->CWI_Pathway HOG_Pathway HOG Pathway (Osmotic Stress) CWI_Pathway->HOG_Pathway Ca_Pathway Ca2+/Calcineurin Pathway CWI_Pathway->Ca_Pathway Neoenactin_M2 This compound Neoenactin_M2->Ergosterol Potential Target Neoenactin_M2->Sphingolipid Potential Target Neoenactin_M2->Glucan Potential Target Neoenactin_M2->Chitin Potential Target

Caption: Potential fungal signaling pathways targeted by antifungal agents like this compound.

References

Application Notes: Neoenactin M2 in Drug Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoenactin M2 is an orally bioavailable, potent, and selective small-molecule inhibitor of the MEK1 and MEK2 kinases, which are central components of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway). Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-tumor effects by preventing the phosphorylation and subsequent activation of ERK (extracellular signal-regulated kinase), a downstream effector of MEK. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that rely on the MAPK pathway for their proliferation and survival.

These application notes provide detailed protocols for utilizing this compound in combination with other therapeutic agents to assess synergistic anti-cancer effects. The primary focus is on combining this compound with Bcl-2 inhibitors, a class of drugs that promote apoptosis by targeting the anti-apoptotic protein Bcl-2. The combination of a cytostatic agent like a MEK inhibitor with a pro-apoptotic agent offers a rational approach to achieving synergistic tumor cell killing and overcoming potential resistance mechanisms.

Data Presentation: Synergistic Effects of this compound with a Bcl-2 Inhibitor

The following tables summarize representative quantitative data from in vitro studies demonstrating the synergistic effects of combining this compound with a selective Bcl-2 inhibitor (e.g., Venetoclax) in the A375 malignant melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

Table 1: Single-Agent and Combination IC50 Values

This table presents the half-maximal inhibitory concentration (IC50) values for this compound and the Bcl-2 inhibitor, both alone and in a fixed-ratio combination, as determined by a 72-hour cell viability assay.

Compound(s)IC50 (nM) in A375 Cells
This compound (alone)85
Bcl-2 Inhibitor (alone)150
This compound + Bcl-2 Inhibitor (1:1 fixed ratio)35

Table 2: Combination Index (CI) Values

The Chou-Talalay method was used to determine the nature of the drug interaction.[1][2] A Combination Index (CI) value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3][4][5]

Fraction Affected (Fa)CI ValueInteraction
0.50 (50% cell kill)0.65Synergism
0.75 (75% cell kill)0.58Synergism
0.90 (90% cell kill)0.51Strong Synergism

Table 3: Induction of Apoptosis by this compound and Bcl-2 Inhibitor Combination

This table shows the percentage of apoptotic cells (early and late) as measured by Annexin V/PI staining and flow cytometry after 48 hours of treatment.[6][7]

Treatment (48 hr)Concentration (nM)% Apoptotic Cells (Annexin V+)
Vehicle Control-5.2%
This compound8515.8%
Bcl-2 Inhibitor15020.5%
This compound + Bcl-2 Inhibitor85 + 15065.7%

Signaling Pathway and Workflow Diagrams

MAPK_Bcl2_Pathway cluster_0 MAPK Signaling Pathway cluster_1 Intrinsic Apoptosis Pathway cluster_2 Drug Intervention RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Bcl2 Bcl-2 ERK->Bcl2 Upregulates BaxBak Bax/Bak Bcl2->BaxBak Inhibits CytoC Cytochrome c Release BaxBak->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis NeoenactinM2 This compound NeoenactinM2->MEK Bcl2_Inhibitor Bcl-2 Inhibitor Bcl2_Inhibitor->Bcl2

Caption: Synergistic inhibition of MAPK and Bcl-2 pathways.

Experimental_Workflow cluster_0 Phase 1: Viability & Synergy cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Pathway Verification P1_Start Seed A375 Cells in 96-well plates P1_Treat Treat with single agents & combinations P1_Start->P1_Treat P1_Incubate Incubate for 72 hours P1_Treat->P1_Incubate P1_Assay Perform MTT Assay P1_Incubate->P1_Assay P1_Analysis Calculate IC50 and Combination Index (CI) P1_Assay->P1_Analysis P2_Start Seed A375 Cells in 6-well plates P2_Treat Treat with IC50 concentrations P2_Start->P2_Treat P2_Incubate Incubate for 48 hours P2_Treat->P2_Incubate P2_Stain Stain with Annexin V/PI P2_Incubate->P2_Stain P2_Analysis Analyze via Flow Cytometry P2_Stain->P2_Analysis P3_Start Seed A375 Cells in 6-well plates P3_Treat Treat for 2-24 hours P3_Start->P3_Treat P3_Lyse Lyse cells & quantify protein P3_Treat->P3_Lyse P3_WB Perform Western Blot for p-ERK, total ERK, Bcl-2 P3_Lyse->P3_WB P3_Analysis Quantify protein levels P3_WB->P3_Analysis

Caption: Experimental workflow for drug combination studies.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis (MTT Assay)

This protocol is used to assess cell viability and determine the IC50 and Combination Index (CI) values. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[8][9]

Materials:

  • 96-well flat-bottom plates

  • A375 melanoma cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound and Bcl-2 inhibitor stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution).[8]

  • Microplate reader (absorbance at 570 nm).[8][11]

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[8]

  • Drug Preparation: Prepare serial dilutions of this compound, the Bcl-2 inhibitor, and a fixed-ratio combination of both drugs in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8][9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8] Mix thoroughly by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Calculate IC50 values for each agent and the combination using non-linear regression analysis (e.g., in GraphPad Prism).

    • Determine the Combination Index (CI) values using software like CompuSyn, based on the Chou-Talalay method.[1][5]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment using flow cytometry.[7]

Materials:

  • 6-well plates

  • A375 melanoma cells

  • This compound and Bcl-2 inhibitor

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer).[6]

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the respective IC50 concentrations of this compound, the Bcl-2 inhibitor, and the combination for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes.[7] Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[6]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[6]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[7]

Protocol 3: Western Blot Analysis for Pathway Modulation

This protocol is used to verify the mechanism of action by detecting changes in the phosphorylation status of key signaling proteins.[12][13]

Materials:

  • 6-well plates

  • A375 melanoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2, using a shorter incubation time (e.g., 6-24 hours) suitable for detecting phosphorylation changes.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[12]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[13]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.[14]

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[13]

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest signal to a loading control (e.g., GAPDH or total ERK) to compare protein levels across different treatments.[12]

References

Quantifying the Antifungal Activity of Neoenactin M2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for quantifying the in-vitro activity of Neoenactin M2, a member of the neoenactin family of antifungal agents. The protocols outlined below are designed to assess its direct antifungal efficacy, elucidate its potential mechanism of action through inhibition of N-myristoyltransferase (NMT), and evaluate its impact on the fungal cell membrane via ergosterol (B1671047) biosynthesis interference. Furthermore, a protocol to quantify its synergistic activity with the polyene antibiotic Amphotericin B is included.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol adapts the broth microdilution method, a standard procedure for antifungal susceptibility testing.

Data Presentation: In-Vitro Activity of this compound (Illustrative Data)
Fungal StrainThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 9002840.5
Aspergillus fumigatus ATCC 20430581
Fluconazole-resistant C. albicans40.5

Note: The data presented in this table is illustrative to demonstrate data presentation format. Actual values must be determined experimentally.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and a conidial suspension for molds.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Experimental Workflow: MIC Determination

prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare this compound Dilutions prep_dilutions->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

N-Myristoyltransferase (NMT) Inhibition Assay

Neoenactins are reported to inhibit N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. This assay quantifies the inhibitory activity of this compound on NMT.

Data Presentation: NMT Inhibition by this compound (Illustrative Data)
CompoundIC50 (nM)
This compound75
Positive Control Inhibitor10

Note: The data presented in this table is illustrative. Actual values must be determined experimentally.

Experimental Protocol: NMT Inhibition Assay

This protocol is based on a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the NMT-catalyzed reaction.

  • Reagents and Materials:

    • Recombinant fungal NMT enzyme.

    • Myristoyl-CoA (substrate).

    • Peptide substrate with an N-terminal glycine.

    • Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA).

  • Assay Procedure:

    • In a 96-well black microtiter plate, add the assay buffer, recombinant NMT enzyme, and varying concentrations of this compound.

    • Initiate the reaction by adding myristoyl-CoA and the peptide substrate.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction and add the fluorescent probe for CoA.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NMT inhibition for each concentration of this compound.

    • Determine the IC50 value, the concentration of this compound that inhibits 50% of the NMT activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: NMT Inhibition

Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein CoA Coenzyme A NMT->CoA Fungal_Viability Fungal Viability NMT->Fungal_Viability Protein N-terminal Glycine Protein Substrate Protein->NMT Neoenactin_M2 This compound Neoenactin_M2->NMT Inhibition Inhibition Cellular_Functions Proper Protein Localization & Signal Transduction Myristoylated_Protein->Cellular_Functions Cellular_Functions->Fungal_Viability

Caption: Inhibition of N-Myristoyltransferase (NMT) by this compound.

Ergosterol Biosynthesis Inhibition Assay

Ergosterol is a vital component of the fungal cell membrane. Many antifungal agents act by inhibiting its biosynthesis. This protocol quantifies the reduction in ergosterol content in fungal cells after treatment with this compound.

Data Presentation: Ergosterol Content Reduction by this compound (Illustrative Data)
Fungal StrainThis compound Concentration (µg/mL)Ergosterol Content (% of Control)
Candida albicans ATCC 900280 (Control)100
265
4 (MIC)30
815

Note: The data presented in this table is illustrative. Actual values must be determined experimentally.

Experimental Protocol: Ergosterol Quantification
  • Fungal Culture and Treatment:

    • Grow the fungal strain in a suitable broth medium to mid-log phase.

    • Treat the cultures with various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) and incubate for a defined period (e.g., 16-24 hours).

    • Include an untreated control.

  • Ergosterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Saponify the cell pellet by heating in an alcoholic potassium hydroxide (B78521) solution.

    • Extract the non-saponifiable lipids (including ergosterol) with a solvent like n-heptane or hexane.

  • Quantification by HPLC:

    • Evaporate the organic solvent and resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).

    • Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector set at 282 nm.

    • Quantify the ergosterol content by comparing the peak area to a standard curve prepared with pure ergosterol.

Experimental Workflow: Ergosterol Quantification

culture Fungal Culture & Treatment harvest Harvest Cells culture->harvest saponify Saponification harvest->saponify extract Lipid Extraction saponify->extract hplc HPLC Analysis extract->hplc quantify Quantify Ergosterol hplc->quantify

Caption: Workflow for quantifying ergosterol content in fungal cells.

Synergistic Activity with Amphotericin B (Checkerboard Assay)

This compound has been reported to potentiate the activity of polyene antibiotics. The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Data Presentation: Synergistic Activity of this compound and Amphotericin B (Illustrative Data)
Fungal StrainCombinationFICIInterpretation
Candida albicans ATCC 90028This compound + Amphotericin B0.375Synergy

Note: The data presented in this table is illustrative. The Fractional Inhibitory Concentration Index (FICI) is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FICI ≤ 0.5 indicates synergy.

Experimental Protocol: Checkerboard Microdilution Assay
  • Preparation of Drug Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and two-fold serial dilutions of Amphotericin B along the y-axis.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in the MIC protocol.

    • Inoculate all wells with the fungal suspension.

    • Include growth controls for each drug alone.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI to determine the nature of the interaction.

Logical Relationship: Synergy Assessment

mic_a MIC of this compound Alone calc_fici Calculate FICI mic_a->calc_fici mic_b MIC of Amphotericin B Alone mic_b->calc_fici mic_ab MIC in Combination mic_ab->calc_fici interpret Interpret Interaction calc_fici->interpret

Neoenactin M2: Application Notes and Protocols for Fungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin M2 is an antifungal compound identified as a dihydro derivative of Neoenactin A.[1] It exhibits intrinsic antifungal activity against a range of yeasts and fungi and is particularly noted for its ability to potentiate the efficacy of polyene antibiotics, such as amphotericin B.[1] This synergistic interaction presents this compound as a valuable tool for fungal research, offering potential avenues to enhance the activity of existing antifungal drugs and investigate mechanisms of fungal cell membrane and cell wall integrity.

Due to the limited availability of specific quantitative data in the public domain, this document provides generalized protocols and theoretical frameworks for the application of this compound in a research setting. Researchers are strongly encouraged to determine the specific inhibitory concentrations for their fungal strains of interest empirically.

Data Presentation

As specific Minimum Inhibitory Concentration (MIC) and half-maximal Inhibitory Concentration (IC50) values for this compound are not widely published, the following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Template for Antifungal Activity of this compound

Fungal SpeciesMIC of this compound (µg/mL)IC50 of this compound (µg/mL)MIC of Amphotericin B (µg/mL)MIC of Amphotericin B + this compound (sub-inhibitory conc.) (µg/mL)Fractional Inhibitory Concentration Index (FICI)
Candida albicansUser-determinedUser-determinedUser-determinedUser-determinedUser-determined
Aspergillus fumigatusUser-determinedUser-determinedUser-determinedUser-determinedUser-determined
Cryptococcus neoformansUser-determinedUser-determinedUser-determinedUser-determinedUser-determined
Other (Specify)User-determinedUser-determinedUser-determinedUser-determinedUser-determined

Note on FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Proposed Mechanism of Action (Hypothetical)

The potentiation of polyene antibiotics suggests that this compound may act on the fungal cell membrane or cell wall, increasing the access of polyenes to their target, ergosterol (B1671047).[2][3][4] Polyenes bind to ergosterol, forming pores in the fungal cell membrane, which leads to leakage of intracellular components and cell death.[3][5] this compound could facilitate this process by:

  • Disrupting Cell Wall Integrity: By interfering with the synthesis or cross-linking of cell wall components like β-glucans or chitin, this compound could increase the permeability of the cell wall, allowing for greater penetration of amphotericin B.

  • Altering Plasma Membrane Fluidity: this compound might directly interact with membrane lipids or proteins, altering the fluidity and organization of the plasma membrane, thereby exposing more ergosterol for polyene binding.

These proposed mechanisms require experimental validation.

cluster_0 Hypothetical Mechanism of this compound Synergy with Amphotericin B NM2 This compound CWI Cell Wall Integrity Disruption NM2->CWI Inhibits synthesis or cross-linking of cell wall components PMF Plasma Membrane Fluidity Alteration NM2->PMF Alters membrane lipid organization AmB Amphotericin B CWI->AmB Increases permeability Ergosterol Ergosterol PMF->Ergosterol Increases exposure AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Hypothetical synergistic mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antifungal activity of this compound and its synergistic effects.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a fungal strain.

Materials:

  • This compound

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the concentration to 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the fungal inoculum to each well containing the diluted this compound. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, growth inhibition can be quantified by measuring the optical density at a specific wavelength (e.g., 530 nm).

cluster_workflow MIC Determination Workflow A Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) C Inoculate wells with fungal suspension A->C B Serial Dilution of This compound in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Workflow for MIC determination.
Checkerboard Synergy Assay

This assay is used to quantify the synergistic interaction between this compound and a polyene antibiotic like amphotericin B.

Materials:

  • This compound

  • Amphotericin B

  • Fungal strain of interest

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare the fungal inoculum as described in the MIC determination protocol.

  • Drug Dilution Matrix: In a 96-well plate, prepare a two-dimensional matrix of drug concentrations. Serially dilute this compound along the rows and amphotericin B along the columns.

  • Inoculation: Inoculate all wells with the fungal suspension.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FICI as described in the note for Table 1 to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Time-Kill Curve Analysis

This assay assesses the fungicidal or fungistatic activity of this compound, alone and in combination, over time.

Materials:

  • This compound

  • Amphotericin B

  • Fungal strain of interest

  • Sabouraud Dextrose Broth (SDB) or other suitable liquid medium

  • Sterile culture tubes

  • Shaking incubator

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation: Grow the fungal strain to the logarithmic phase in SDB. Dilute the culture to a starting concentration of approximately 1 x 10⁵ CFU/mL.

  • Treatment: Prepare culture tubes with SDB containing:

    • No drug (growth control)

    • This compound at a relevant concentration (e.g., MIC)

    • Amphotericin B at a relevant concentration

    • A combination of this compound and amphotericin B

  • Incubation and Sampling: Inoculate the tubes with the prepared fungal culture and incubate at 35°C with shaking. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on SDA plates. Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment. A synergistic interaction is generally defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Investigating the Mechanism of Action

To investigate the hypothetical mechanisms of action, the following assays can be employed:

  • Cell Wall Integrity Assay: Fungi with compromised cell walls are often more susceptible to osmotic stress. The effect of this compound on cell wall integrity can be assessed by growing the fungus in the presence of the compound with and without an osmotic stabilizer like sorbitol. Increased survival in the presence of sorbitol would suggest cell wall disruption.

  • Plasma Membrane Permeability Assay: The integrity of the fungal plasma membrane can be monitored using fluorescent dyes that are excluded from cells with intact membranes, such as propidium (B1200493) iodide. An increase in fluorescence upon treatment with this compound would indicate membrane permeabilization.

Conclusion

This compound represents a promising tool for fungal research, particularly for its synergistic activity with polyene antibiotics. The protocols and theoretical frameworks provided in these application notes offer a starting point for researchers to explore its antifungal properties and potential mechanisms of action. Further investigation is warranted to elucidate its specific molecular targets and signaling pathways, which could pave the way for novel antifungal strategies.

References

Troubleshooting & Optimization

Improving Neoenactin M2 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoenactin M2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antifungal compound, structurally identified as a dihydro derivative of Neoenactin A.[1] While its precise mechanism is still under investigation, it is hypothesized to function as an inhibitor of fungal N-myristoyltransferase (NMT). NMT is a crucial enzyme in fungi that attaches a myristoyl group to the N-terminal glycine (B1666218) of a variety of proteins.[2][3][4][5] This N-myristoylation is vital for protein localization to membranes and for their function in various signal transduction pathways essential for fungal growth, morphogenesis, and viability.[2][3] Inhibition of NMT disrupts these processes, leading to defects in the fungal cell wall and ultimately, cell death, making it a promising target for antifungal drugs.[2][6]

Q2: I am having trouble dissolving this compound in my aqueous experimental buffer. What are the general solubility characteristics of this compound?

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For hydrophobic compounds like this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental buffer. The choice of organic solvent can be critical. Common choices and their general properties are summarized in the table below. It is crucial to first test the solubility of a small amount of this compound in the chosen solvent before preparing a large stock solution.

Troubleshooting Guide: Solubility Issues

Problem: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer.

This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take, ranging from simple adjustments to more advanced formulation strategies.

Initial Troubleshooting Steps
StepActionRationale
1. Decrease Final Concentration Lower the final concentration of this compound in your aqueous buffer.The compound may be exceeding its solubility limit in the final aqueous solution.
2. Increase Organic Solvent in Final Solution Increase the percentage of the organic solvent from your stock solution in the final aqueous buffer. Note: Be mindful of the solvent's potential effects on your experimental system (e.g., cell viability).A higher percentage of co-solvent can help maintain the solubility of the hydrophobic compound.
3. Sonication Briefly sonicate the solution after diluting the stock into the aqueous buffer.Sonication can help to break down small precipitates and create a more uniform dispersion.
4. Gentle Warming Gently warm the solution in a water bath (e.g., to 37°C).For some compounds, solubility increases with temperature. However, be cautious of potential degradation of this compound at elevated temperatures.
Advanced Solubilization Techniques

If the initial steps do not resolve the issue, you may need to consider more advanced formulation approaches. The suitability of each technique will depend on your specific experimental requirements.

TechniqueDescriptionKey Considerations
Co-solvents Using a mixture of water and a water-miscible organic solvent to increase the solubility of a nonpolar drug.The co-solvent must be compatible with your experimental system. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).
pH Adjustment If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.The required pH must be within the stable range for both the compound and your experimental system.
Use of Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.The concentration of the surfactant should be kept low to avoid cytotoxic effects.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.The type of cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-cyclodextrin) should be optimized for this compound.

Data Presentation: Recommended Organic Solvents for Stock Solutions

SolventPolarityVolatilityCommon Uses & Considerations
Dimethyl Sulfoxide (DMSO) HighLowExcellent solubilizing power for many hydrophobic compounds. Can be toxic to some cells at concentrations >0.5-1%.
Ethanol (EtOH) HighHighGood solvent for many organic molecules. Less toxic than DMSO for many cell types.
Methanol (MeOH) HighHighGood solubilizing power, but generally more toxic than ethanol.
Acetone MediumHighCan be a good solvent for some less polar compounds.
N,N-Dimethylformamide (DMF) HighLowStrong solvent, but can be more toxic and less biocompatible than DMSO or ethanol.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, chosen organic solvent (e.g., DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).

  • Procedure:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of the organic solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Materials: this compound stock solution, pre-warmed aqueous experimental buffer (e.g., PBS or cell culture medium), sterile tubes.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the aqueous buffer to 37°C.

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While vortexing the aqueous buffer, add the appropriate volume of the this compound stock solution dropwise to achieve the final desired concentration. Note: Adding the stock solution to the buffer (and not the other way around) and continuous mixing are crucial to prevent precipitation.

    • Continue to vortex for another 30 seconds to ensure thorough mixing.

    • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

Troubleshooting_Solubility_Workflow start Start: this compound Precipitation Issue step1 Decrease Final Concentration start->step1 step2 Increase Co-solvent Percentage step1->step2 step3 Sonication step2->step3 step4 Gentle Warming step3->step4 decision1 Issue Resolved? step4->decision1 advanced Proceed to Advanced Techniques decision1->advanced No end_success End: Solubilization Successful decision1->end_success Yes

Caption: Workflow for troubleshooting this compound solubility issues.

Hypothetical_Signaling_Pathway neoenactin This compound nmt Fungal N-Myristoyltransferase (NMT) neoenactin->nmt Inhibits myristoylation Protein N-Myristoylation nmt->myristoylation g_protein G-Protein Alpha Subunits myristoylation->g_protein Required for arf ADP-Ribosylation Factors (ARFs) myristoylation->arf Required for membrane_localization Impaired Membrane Localization & Function g_protein->membrane_localization arf->membrane_localization pka_pathway Disrupted PKA Signaling Pathway membrane_localization->pka_pathway cell_wall Defective Fungal Cell Wall Synthesis membrane_localization->cell_wall cell_death Fungal Cell Death pka_pathway->cell_death cell_wall->cell_death

Caption: Hypothetical signaling pathway for this compound's antifungal activity.

References

Neoenactin M2 stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Neoenactin M2 in various buffer solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?

A1: The stability of this compound can be influenced by several factors, including the pH of the buffer, the type of buffering agent used, the ionic strength of the solution, and the storage temperature.[1][2] Exposure to light and the presence of oxidizing agents can also lead to degradation.[3]

Q2: I am observing precipitation of this compound in my buffer. What could be the cause and how can I troubleshoot this?

A2: Precipitation, or aggregation, can occur if the buffer conditions are not optimal for this compound solubility.[4] This could be due to an inappropriate pH that is close to the isoelectric point of the molecule, or low ionic strength. To troubleshoot, you can screen a variety of buffers with different pH values and salt concentrations.[5] Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates.[1]

Q3: How can I determine the optimal buffer for my experiments involving this compound?

A3: A buffer screen is the most effective way to identify the optimal conditions for this compound stability. This typically involves testing a range of buffers with varying pH and excipients. Stability can be assessed using techniques such as Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm), where a higher Tm indicates greater stability.[1][5][6]

Q4: My preparation of this compound seems to be losing activity over time. How can I assess its degradation?

A4: Loss of activity is a common indicator of degradation. The degradation kinetics of this compound can be studied by monitoring its concentration over time using methods like High-Performance Liquid Chromatography (HPLC).[3][7] By analyzing the degradation at different pH values and temperatures, you can determine the conditions that maximize its shelf-life.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased biological activity Degradation of this compound due to suboptimal buffer pH or temperature.Perform a stability study using HPLC to quantify the degradation rate in your current buffer. Test a range of pH values to find the pH of maximum stability.[3][9]
Precipitation or cloudiness of the solution Aggregation of this compound. The buffer pH may be near the isoelectric point, or the ionic strength may be too low.Screen different buffer types and salt concentrations.[4] Use Size-Exclusion Chromatography (SEC) to analyze the extent of aggregation.[5]
Inconsistent experimental results Instability of this compound during the course of the experiment.Re-evaluate the buffer composition and storage conditions. Consider performing experiments at a lower temperature if possible. Ensure consistent buffer preparation.
Color change in the solution Chemical degradation or oxidation.Protect the solution from light.[3] If the buffer contains components that can be oxidized, consider de-gassing the buffer or adding antioxidants, after confirming their compatibility with this compound.

This compound Stability Data

The following data is representative and intended for illustrative purposes to guide experimental design.

Buffer SystempHTemperature (°C)Half-life (t½, days)% Remaining after 30 days
Sodium Acetate4.0412084.1
Sodium Acetate5.0415087.1
Sodium Phosphate6.0410079.4
Sodium Phosphate7.046060.7
Tris-HCl7.544551.3
Tris-HCl8.043039.7
Sodium Acetate5.0254047.2
Sodium Phosphate7.0251525.0

Experimental Protocols

Protocol 1: Determining Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol is used to determine the thermal stability of this compound in different buffer solutions by measuring its melting temperature (Tm).[1][6]

Materials:

  • Purified this compound

  • A selection of buffer solutions (e.g., acetate, phosphate, Tris) at various pH values

  • Differential Scanning Calorimeter

Methodology:

  • Prepare samples of this compound at a final concentration of 1 mg/mL in each of the selected buffer solutions.

  • Use the respective buffer solution as the reference.

  • Place the sample and reference solutions in the DSC cells.

  • Set the DSC to scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

  • The instrument will measure the heat difference between the sample and the reference as a function of temperature.

  • The peak of the resulting thermogram corresponds to the melting temperature (Tm). A higher Tm indicates greater conformational stability.[5]

Protocol 2: Assessing Aggregation using Size-Exclusion Chromatography (SEC)

This protocol is used to detect and quantify the formation of aggregates of this compound in a given buffer.[5]

Materials:

  • Purified this compound sample in the buffer of interest

  • Size-Exclusion Chromatography column suitable for the molecular weight of this compound

  • HPLC or FPLC system

  • Mobile phase (the same buffer in which the sample is dissolved)

Methodology:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of the this compound sample onto the column.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • A stable, non-aggregated sample of this compound should elute as a single, sharp peak at a volume corresponding to its monomeric molecular weight.

  • The presence of earlier eluting peaks indicates the formation of higher molecular weight aggregates. The area of these peaks can be used to quantify the percentage of aggregation.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation cluster_conclusion Conclusion Prep Prepare this compound in various buffers DSC Differential Scanning Calorimetry (DSC) Prep->DSC SEC Size-Exclusion Chromatography (SEC) Prep->SEC HPLC HPLC for Degradation Kinetics Prep->HPLC Tm Determine Melting Temperature (Tm) DSC->Tm Agg Quantify Aggregation SEC->Agg HL Calculate Half-Life HPLC->HL Optimal Identify Optimal Buffer Conditions Tm->Optimal Agg->Optimal HL->Optimal

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic start Start: Inconsistent Results or Loss of Activity check_precip Is there visible precipitation? start->check_precip check_degrad Is activity decreasing over time? check_precip->check_degrad No sec_analysis Perform SEC analysis to quantify aggregation check_precip->sec_analysis Yes hplc_analysis Perform HPLC analysis to measure degradation check_degrad->hplc_analysis Yes solution Identify and use optimal buffer check_degrad->solution No, review other experimental parameters buffer_screen_agg Screen buffers with different pH and ionic strength sec_analysis->buffer_screen_agg buffer_screen_agg->solution buffer_screen_degrad Test stability at different pH and temperatures hplc_analysis->buffer_screen_degrad buffer_screen_degrad->solution

References

Troubleshooting Neoenactin M2 MIC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Neoenactin M2 Minimum Inhibitory Concentration (MIC) assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in your experiments and to offer clear protocols and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antifungal compound belonging to the neoenactin family. Its primary mechanism of action is believed to be the inhibition of fungal N-myristoyltransferase (NMT).[1][2][3] NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins.[1][4][5] This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins, many of which are involved in critical signaling pathways, protein trafficking, and maintenance of cell wall integrity.[1][6][7] Inhibition of NMT disrupts these processes, leading to fungal cell growth arrest and death.[5][7]

Q2: What are the recommended quality control (QC) strains for antifungal susceptibility testing?

A2: The Clinical and Laboratory Standards Institute (CLSI) recommends using specific American Type Culture Collection (ATCC) strains for quality control in antifungal susceptibility testing. For yeast MIC assays, commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[8][9][10] For filamentous fungi, Paecilomyces variotii ATCC MYA-3630 is a recommended QC strain.[11][12] It is crucial to include these strains in each experiment to ensure the validity of your results.

Q3: What is the expected MIC range for this compound?

A3: The specific MIC range for this compound will vary depending on the fungal species and strain being tested. As a novel compound, established interpretive breakpoints for susceptible, intermediate, and resistant categories have likely not been formally determined. Researchers should establish their own baseline MIC values for their strains of interest and for the recommended QC strains. Consistent MIC values for QC strains that fall within a narrow, established range (determined in-house or from literature if available) are indicative of a well-controlled assay.

Q4: How should I prepare a stock solution of this compound?

A4: The solubility of this compound should be determined from the manufacturer's technical data sheet. For many non-polar antifungal compounds, a stock solution is typically prepared in 100% dimethyl sulfoxide (B87167) (DMSO). It is critical to ensure that the final concentration of DMSO in the assay wells does not exceed a level that could inhibit fungal growth, typically recommended to be at or below 1%.

Troubleshooting Guide for MIC Assay Variability

High variability in MIC assay results is a common challenge. The following guide addresses specific issues you may encounter and provides potential causes and solutions.

Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Inconsistent MIC values between experiments Inoculum Preparation: Inconsistent fungal inoculum density is a primary source of variability.Standardize your inoculum preparation carefully. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard before further dilution as specified in the protocol. Perform colony counts on a subset of your inoculum to verify the cell density.
Compound Preparation: Errors in serial dilutions or degradation of the compound.Prepare fresh serial dilutions for each experiment. Ensure the compound is fully solubilized in the stock solvent before beginning dilutions. Store the stock solution under the recommended conditions and avoid repeated freeze-thaw cycles.
Incubation Conditions: Variations in incubation time or temperature.Use a calibrated incubator and maintain a consistent incubation period as defined in your protocol. Be aware that for some fungi, a 48-hour incubation may be necessary for sufficient growth.
No fungal growth in control wells Inoculum Viability: The fungal inoculum may not have been viable.Use a fresh culture of the fungus for inoculum preparation. Visually inspect the culture for typical morphology and signs of health.
Media Issues: Incorrect media preparation or contamination.Ensure the RPMI-1640 medium is prepared correctly, including the addition of MOPS buffer to maintain pH. Use sterile techniques throughout the entire procedure to prevent contamination.
"Skipped" wells or trailing growth Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent system or test a narrower concentration range.
Trailing Effect: Some fungus-drug combinations exhibit a "trailing" effect where a small amount of residual growth occurs over a wide range of concentrations. This can make visual MIC determination subjective.For a more objective endpoint, use a spectrophotometric plate reader to determine the MIC as the lowest concentration that inhibits growth by a defined percentage (e.g., ≥50%) compared to the drug-free control.
Edge effects in the microtiter plate Evaporation: Evaporation from the outer wells can concentrate the compound and media components, leading to skewed results.To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.

Logical Workflow for Troubleshooting MIC Variability

G cluster_0 Start: High MIC Variability Observed cluster_1 Initial Checks cluster_2 Protocol Review cluster_3 Data Interpretation cluster_4 Resolution start High MIC Variability check_inoculum Verify Inoculum Standardization (Spectrophotometer & Colony Count) start->check_inoculum check_compound Review Compound Dilution & Storage Procedures check_inoculum->check_compound Inoculum OK resolve Variability Resolved check_inoculum->resolve Issue Found & Corrected check_qc Confirm QC Strain MICs are within expected range check_compound->check_qc Compound Prep OK check_compound->resolve Issue Found & Corrected review_incubation Check Incubation Time & Temperature Consistency check_qc->review_incubation QC OK check_qc->resolve Issue Found & Corrected review_media Validate Media Preparation (pH, sterility) review_incubation->review_media Incubation OK review_incubation->resolve Issue Found & Corrected review_plate Inspect for Edge Effects & Compound Precipitation review_media->review_plate Media OK review_media->resolve Issue Found & Corrected assess_endpoint Objective Endpoint? (Visual vs. Spectrophotometer) review_plate->assess_endpoint Plate OK review_plate->resolve Issue Found & Corrected check_trailing Evaluate for Trailing Growth assess_endpoint->check_trailing Endpoint OK assess_endpoint->resolve Switched to Spectrophotometer check_trailing->resolve Interpretation Clear check_trailing->resolve Accounted for Trailing

Caption: Troubleshooting workflow for high MIC variability.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M27 and M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.[11][13][14]

Materials
  • This compound

  • 100% DMSO

  • Fungal isolate(s) of interest

  • QC fungal strain(s) (e.g., C. parapsilosis ATCC 22019)

  • Sabouraud Dextrose Agar (B569324) (SDA) or other appropriate solid media

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile, 96-well U-bottom microtiter plates

  • Spectrophotometer and plate reader

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Data Analysis prep_culture 1. Prepare Fungal Culture (24-48h on SDA) prep_inoculum 3. Prepare Inoculum (Adjust to 0.5 McFarland) prep_culture->prep_inoculum prep_compound 2. Prepare this compound Stock (e.g., 10 mg/mL in DMSO) serial_dilute 5. Serial Dilute Compound in 96-well plate prep_compound->serial_dilute dilute_inoculum 4. Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum add_inoculum 6. Inoculate Plate dilute_inoculum->add_inoculum serial_dilute->add_inoculum incubate 7. Incubate Plate (35°C for 24-48h) add_inoculum->incubate read_mic 8. Read MIC (Visually or with Plate Reader) incubate->read_mic analyze 9. Determine MIC Value (Lowest concentration with ≥50% inhibition) read_mic->analyze

Caption: Broth microdilution MIC assay workflow.

Detailed Methodology
  • Fungal Culture Preparation: Streak the fungal isolate and QC strain(s) on SDA plates and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

  • This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration appropriate for your desired final concentration range (e.g., 1.28 mg/mL).

  • Inoculum Preparation:

    • Harvest several colonies from the agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Perform a further dilution of this adjusted suspension into RPMI-1640 medium to achieve the final target inoculum concentration (typically resulting in 0.5-2.5 x 10^3 CFU/mL in the well).

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate.

    • Prepare the starting concentration of this compound in column 1 by adding the appropriate amount of stock solution to RPMI-1640 to a total volume of 200 µL.

    • Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, through column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug). Column 12 will be the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final diluted fungal inoculum to wells in columns 1-11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours. The incubation time should be consistent across experiments.

  • MIC Determination:

    • Visual Reading: The MIC is the lowest concentration of this compound at which there is a prominent decrease in turbidity compared to the growth control.

    • Spectrophotometric Reading: Measure the optical density (OD) at a wavelength appropriate for your plate reader (e.g., 600 nm). The MIC is the lowest concentration that shows a significant reduction (e.g., ≥50%) in growth compared to the growth control.

Proposed Signaling Pathway Inhibition by this compound

This compound is hypothesized to inhibit N-myristoyltransferase (NMT), which is essential for the function of numerous proteins involved in key cellular processes.

G cluster_0 Mechanism of Action cluster_1 Downstream Cellular Processes cluster_2 Fungal Cell Outcome neoenactin This compound nmt N-Myristoyltransferase (NMT) neoenactin->nmt Inhibits myristoylated_protein Myristoylated Protein nmt->myristoylated_protein Catalyzes myristoyl_coa Myristoyl-CoA myristoyl_coa->nmt unmyristoylated_protein Unmyristoylated Substrate Protein (N-terminal Glycine) unmyristoylated_protein->nmt signaling Signal Transduction (e.g., G-proteins, Kinases) myristoylated_protein->signaling trafficking Vesicular Trafficking (e.g., ARF proteins) myristoylated_protein->trafficking cell_wall Cell Wall Integrity myristoylated_protein->cell_wall membrane_targeting Membrane Targeting myristoylated_protein->membrane_targeting outcome Growth Inhibition & Fungicidal Effect signaling->outcome Disruption leads to trafficking->outcome Disruption leads to cell_wall->outcome Disruption leads to membrane_targeting->outcome Disruption leads to

Caption: Proposed inhibition of N-myristoylation by this compound.

References

Technical Support Center: Optimizing Neoenactin M2 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Neoenactin M2 in in vitro studies. This compound is an antifungal agent that functions through the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. Proper concentration and experimental design are critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifungal compound that acts as an inhibitor of N-myristoyltransferase (NMT). NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein function and localization, including for many proteins involved in signal transduction and cell wall synthesis. Inhibition of NMT disrupts these critical cellular processes, ultimately leading to fungal cell death.

Q2: What is a recommended starting concentration range for this compound in in vitro antifungal susceptibility testing?

A2: While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely published, a common starting point for novel antifungal compounds is to test a broad concentration range. A typical approach involves serial two-fold dilutions starting from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.0625 µg/mL). This allows for the determination of the MIC, the lowest concentration that inhibits visible fungal growth.

Q3: Which solvents are suitable for dissolving this compound for in vitro assays?

A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro studies, it is advisable to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be diluted in the appropriate culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that is toxic to the fungal cells (typically <1% for DMSO). A solvent control should always be included in the experimental setup.

Q4: How does inhibition of N-myristoyltransferase by this compound affect fungal cells?

A4: Inhibition of N-myristoyltransferase by this compound has significant downstream effects on fungal cell integrity, particularly impacting the cell wall. N-myristoylation is required for the proper function and localization of proteins essential for cell wall synthesis and maintenance. Disruption of this process leads to defects in cell wall structure, abnormal cell morphology, and ultimately, cell lysis.

Data Presentation

Specific experimental data on the in vitro activity of this compound is not extensively available in public literature. The following tables are provided as templates for researchers to present their own experimental data in a structured format. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
Candida albicansATCC 90028120.5
Aspergillus fumigatusATCC 204305241
Cryptococcus neoformansH990.514
Candida glabrataClinical Isolate4816

Table 2: Hypothetical Minimum Fungicidal Concentrations (MFCs) of this compound

Fungal SpeciesStrainMFC (µg/mL)MFC/MIC RatioPositive Control (Amphotericin B) MFC (µg/mL)
Candida albicansATCC 90028441
Aspergillus fumigatusATCC 204305842
Cryptococcus neoformansH99240.5

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Fungal Inoculum:

  • Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature until mature colonies are visible.

  • Prepare a fungal suspension in sterile saline or RPMI 1640 medium.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells of the microtiter plate.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.0625 to 64 µg/mL).

  • Add the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubate the plate at 35°C for 24-48 hours (depending on the fungal species).

4. MIC Determination:

  • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth. For some fungistatic agents, a significant reduction (e.g., ≥50%) in growth compared to the growth control is used as the endpoint.

Protocol: N-Myristoyltransferase (NMT) Inhibition Assay

This is a general protocol for an in vitro assay to measure the inhibitory activity of this compound against NMT.

1. Reagents and Buffers:

  • Recombinant fungal N-myristoyltransferase (NMT)

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known N-myristoylated protein)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free CoA released during the reaction)

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the NMT enzyme, the peptide substrate, and the different concentrations of this compound.

  • Initiate the reaction by adding myristoyl-CoA.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence) using a plate reader.

3. Data Analysis:

  • The percentage of NMT inhibition is calculated for each concentration of this compound relative to the control (no inhibitor).

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No antifungal activity observed 1. Incorrect concentration of this compound. 2. Inactive compound due to improper storage or handling. 3. Resistant fungal strain.1. Verify the dilution calculations and prepare fresh dilutions. 2. Use a fresh aliquot of the compound. Ensure proper storage conditions are maintained. 3. Test against a known susceptible control strain.
High variability in MIC results 1. Inconsistent inoculum size. 2. Edge effects in the microtiter plate. 3. Subjective reading of the MIC endpoint.1. Ensure the fungal suspension is thoroughly vortexed before and during aliquoting. Standardize the inoculum preparation. 2. Avoid using the outermost wells of the microplate for experiments; fill them with sterile medium or water to maintain humidity. 3. Use a spectrophotometer to read the optical density for a more objective endpoint. The MIC can be defined as the lowest concentration that produces a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control.
Precipitation of this compound in the medium 1. Poor solubility of the compound at the tested concentrations. 2. Interaction with components of the culture medium.1. Observe the stock solution and final dilutions for any visible precipitate. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). 2. Test the solubility in different media if the issue persists.
Positive control (e.g., a known antifungal) is not showing the expected activity 1. Degradation of the control compound due to improper storage or handling. 2. Resistant fungal strain. 3. Incorrect assay conditions.1. Prepare fresh positive control solutions from a trusted stock. Store stock solutions according to the manufacturer's recommendations. 2. Verify the identity and susceptibility of your fungal strain. 3. Review and optimize the assay protocol, ensuring all parameters are correctly set.
Cytotoxicity observed in cell-based assays even at low concentrations 1. Solvent toxicity. 2. High sensitivity of the cell line.1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect. 2. Consider using a less sensitive cell line or reducing the incubation time.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mfc MFC Determination (Optional) prep_compound Prepare this compound Stock Solution (e.g., 10 mg/mL in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C (24-48 hours) add_inoculum->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic plate_mic Plate Aliquots from Wells ≥ MIC onto Agar read_mic->plate_mic incubate_agar Incubate Agar Plates plate_mic->incubate_agar count_colonies Count Colonies and Determine MFC incubate_agar->count_colonies

Antifungal Susceptibility Testing Workflow

signaling_pathway Proposed Signaling Pathway Disruption by this compound cluster_inhibition Inhibition cluster_enzyme Target Enzyme cluster_process Cellular Process cluster_downstream Downstream Effects neoenactin This compound nmt N-Myristoyltransferase (NMT) neoenactin->nmt Inhibits myristoylation Protein N-Myristoylation nmt->myristoylation Catalyzes signal_proteins Improper Localization/Function of Signaling Proteins (e.g., ARF) myristoylation->signal_proteins cell_wall_proteins Defective Cell Wall Protein Targeting myristoylation->cell_wall_proteins cell_wall_integrity Compromised Cell Wall Integrity signal_proteins->cell_wall_integrity Leads to cell_wall_proteins->cell_wall_integrity Leads to cell_lysis Cell Lysis & Fungal Death cell_wall_integrity->cell_lysis

This compound Mechanism of Action

Technical Support Center: Overcoming Resistance to Neoenactin M2 in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Neoenactin M2 in fungal strains. While specific published data on resistance mechanisms to this compound is limited, this resource leverages established principles of antifungal resistance observed with agents possessing similar modes of action. This compound has been reported to potentiate the activity of polyene antibiotics, suggesting its mechanism of action is likely associated with the fungal cell membrane, possibly by targeting ergosterol (B1671047) biosynthesis or disrupting membrane integrity.[1][2] The guidance provided herein is based on this presumed mechanism and general fungal resistance pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during laboratory experiments involving this compound resistance.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q1: We are observing significant variability in MIC values for this compound against our fungal strain across different experiments. What could be the cause?

A: Inconsistent MIC values can stem from several factors related to assay conditions and fungal strain characteristics. Key areas to investigate include:

  • Inoculum Preparation: Ensure the fungal inoculum is prepared from a fresh culture (typically 24-48 hours old) and standardized to the correct cell density (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts) as per established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

  • Media Composition: The composition of the culture medium (e.g., RPMI-1640) can influence antifungal activity. Ensure the pH is buffered (typically to 7.0) and that there are no components that might interfere with this compound's action.[4]

  • Incubation Conditions: Time and temperature of incubation must be consistent. For many yeast species, incubation at 35°C for 24-48 hours is standard.[3]

  • Trailing Growth: Some antifungal agents can exhibit a "trailing" or "Eagle" effect, where partial growth is observed at concentrations above the MIC.[3][5] Standardize the MIC endpoint reading (e.g., the concentration causing 50% or 90% growth inhibition compared to the drug-free control).

Issue 2: Rapid Development of High-Level Resistance

Q2: Our susceptible fungal strain rapidly developed high-level resistance to this compound after only a few passages in the presence of the drug. What is the likely mechanism?

A: The rapid acquisition of high-level resistance often points to specific genetic events. The most common mechanisms include:

  • Upregulation of Efflux Pumps: Fungi can rapidly increase the expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, which actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[6][7][8]

  • Target Gene Amplification: An increase in the copy number of the gene encoding the drug's target can lead to its overexpression, effectively titrating out the drug.[7]

  • Spontaneous Mutations in the Target Gene: A single point mutation in the gene encoding the drug target can alter its structure, reducing the binding affinity of this compound.[9][10]

To investigate this, you can perform RT-qPCR to check the expression levels of known efflux pump genes or sequence the likely target genes (e.g., those in the ergosterol biosynthesis pathway) to identify mutations.

Issue 3: Resistance Phenotype is Unstable

Q3: We isolated a this compound-resistant mutant, but it reverts to a susceptible phenotype after being cultured in a drug-free medium. Why is this happening?

A: The stability of a resistance phenotype depends on the underlying mechanism and any associated fitness costs.

  • Transient Adaptation: The initial "resistance" may have been a transient physiological adaptation rather than a stable genetic change.

  • Fitness Cost: The genetic mutation or alteration conferring resistance may also impart a fitness cost, causing the resistant strain to be outcompeted by revertants or susceptible strains in the absence of selective pressure from the drug.[11]

  • Epigenetic Modifications: The resistance could be due to epigenetic changes that are not stably inherited in the absence of the drug.

To confirm stable resistance, the strain should be passaged for several generations in a drug-free medium before re-testing its MIC.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common molecular mechanisms of antifungal resistance? A: The primary mechanisms of antifungal resistance are:

  • Alterations in the Drug Target: Mutations in the target protein that reduce drug binding affinity or overexpression of the target.[6][12][13]

  • Reduced Intracellular Drug Concentration: Overexpression of efflux pumps that actively remove the drug from the cell.[5][6][7]

  • Development of Bypass Pathways: Activation of alternative metabolic pathways that compensate for the drug's inhibitory effect.[12]

  • Alterations in Ergosterol Biosynthesis: Changes in the ergosterol pathway can reduce the effectiveness of drugs targeting this process.[8][12]

  • Biofilm Formation: Fungi within a biofilm matrix can be less susceptible to antifungal agents.[6]

Q2: How can I determine if my resistant strain has mutations in a specific gene? A: The most direct method is to perform DNA sequencing of the candidate gene. This involves designing primers to amplify the gene from both the susceptible parent strain and the resistant isolate, followed by Sanger or next-generation sequencing to compare the sequences and identify any mutations.

Q3: What is the role of stress response pathways in antifungal resistance? A: Cellular stress response pathways, such as the calcineurin and Hsp90 pathways, can play a crucial role in both tolerance and the development of stable resistance to antifungal drugs.[6][14][15] These pathways help the fungus survive the initial stress of drug exposure, providing an opportunity for resistance-conferring mutations to arise.[15]

Q4: Can this compound resistance confer cross-resistance to other antifungals? A: Yes, depending on the mechanism. For instance, the upregulation of multidrug efflux pumps like those in the ABC or MFS superfamilies can lead to cross-resistance to other structurally and functionally unrelated antifungal agents, such as azoles.[6][7]

Quantitative Data Summary

The following tables provide examples of quantitative data that might be generated during the investigation of this compound resistance.

Table 1: Example MIC Values for Susceptible and Resistant Fungal Strains

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Wild-Type (Susceptible)28
Resistant Isolate 16464
Resistant Isolate 2328

This table illustrates potential MIC shifts. Resistant Isolate 1 shows a profile consistent with efflux pump upregulation (cross-resistance), while Isolate 2 suggests a more specific mechanism to this compound.

Table 2: Example Relative Gene Expression in Resistant vs. Susceptible Strains

GeneFunctionFold Change in Expression (Resistant vs. Susceptible)
CDR1ABC Efflux Pump+25.6
MDR1MFS Efflux Pump+12.3
ERG11Ergosterol Biosynthesis+1.5

This table shows hypothetical RT-qPCR data suggesting a significant upregulation of efflux pump genes in a resistant strain.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M27 methodology for yeasts.[3][16]

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.125 to 128 µg/mL.

  • Prepare Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

  • Inoculate Plate: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: RT-qPCR for Gene Expression Analysis

  • Culture and RNA Extraction: Grow both the susceptible and resistant fungal strains in the presence and absence of a sub-inhibitory concentration of this compound. Harvest the cells in the mid-logarithmic growth phase and extract total RNA using a suitable commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for your target genes (e.g., CDR1, MDR1) and a housekeeping gene (e.g., ACT1) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Visualizations

experimental_workflow Experimental Workflow for Characterizing Resistance cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis MIC_test Confirm Resistance (MIC Assay) Growth_curve Assess Fitness Cost (Growth Curves) MIC_test->Growth_curve WGS Whole Genome Sequencing (WGS) MIC_test->WGS High-level resistance RNA_seq Transcriptomics (RNA-Seq) RT_qPCR Targeted Gene Expression (RT-qPCR) RNA_seq->RT_qPCR Validate expression changes WGS->RNA_seq Sanger Targeted Gene Sequencing WGS->Sanger Validate mutations Data_analysis Data Analysis and Mechanism Identification RT_qPCR->Data_analysis Sanger->Data_analysis Start Isolate Putative Resistant Strain Start->MIC_test

Caption: Workflow for characterizing a resistant fungal strain.

signaling_pathway Postulated Stress-Induced Resistance Pathway cluster_response Cellular Response Drug This compound (Cell Membrane Stress) Stress_Sensor Membrane Stress Sensor Drug->Stress_Sensor Calcineurin Calcineurin Pathway Stress_Sensor->Calcineurin Hsp90 Hsp90 Chaperone Stress_Sensor->Hsp90 TF Transcription Factor (e.g., Pdr1, Tac1) Calcineurin->TF Hsp90->TF Efflux_Pumps Upregulation of Efflux Pumps (CDR1, MDR1) TF->Efflux_Pumps Erg_Pathway Modulation of Ergosterol Pathway TF->Erg_Pathway Resistance Drug Resistance Efflux_Pumps->Resistance Erg_Pathway->Resistance

Caption: A potential signaling pathway for drug resistance.

logical_relationships Logical Relationships of Resistance Mechanisms Resistance This compound Resistance Reduced_Drug Reduced Intracellular Drug Concentration Resistance->Reduced_Drug Target_Mod Target Modification Resistance->Target_Mod Efflux Efflux Pump Upregulation Reduced_Drug->Efflux Target_Mutation Target Gene Mutation Target_Mod->Target_Mutation Target_Overexpression Target Gene Overexpression Target_Mod->Target_Overexpression Cross_Resistance Cross-Resistance to other drugs Efflux->Cross_Resistance often leads to

Caption: Relationships between resistance mechanisms.

References

Potential off-target effects of Neoenactin M2 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and troubleshooting potential off-target effects of Neoenactin M2 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

A1: this compound is an antifungal agent.[1] Its primary mechanism of action is the inhibition of N-myristoyltransferase (NMT).[2] NMT is an essential enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of substrate proteins. This modification is critical for the proper function and localization of these proteins.[3][4]

Q2: Why is it important to consider off-target effects for an NMT inhibitor like this compound?

A2: Humans have two N-myristoyltransferase isoforms, NMT1 and NMT2.[3][5] While this compound is targeted against fungal NMT, it is crucial to assess its selectivity and potential inhibitory activity against these human isoforms to understand its therapeutic window and potential for cytotoxicity.[6] Off-target interactions can lead to misleading experimental results and potential toxic side effects in a clinical context.

Q3: What are the common initial signs of off-target effects in cell-based assays with this compound?

A3: Common indicators of off-target effects in cell culture experiments include:

  • Unexpected cytotoxicity: Significant death of mammalian host cells in co-culture experiments, even at concentrations near the antifungal Minimum Inhibitory Concentration (MIC).[7]

  • Morphological changes: Alterations in mammalian cell shape, size, or adherence.[8]

  • Inconsistent results: High variability in results between replicate wells or experiments.

  • Non-specific inhibition: A steep, non-sigmoidal dose-response curve in an inhibition assay.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in mammalian cells at concentrations intended to be antifungal.

  • Possible Cause: Lack of selectivity of this compound for fungal NMT over human NMT isoforms. Off-target inhibition of other essential cellular kinases or enzymes.

  • Troubleshooting Steps:

    • Determine the Therapeutic Index: Perform a standalone cytotoxicity assay (e.g., MTT or LDH assay) on your mammalian cell line to determine the 50% cytotoxic concentration (CC50). Compare the CC50 to the antifungal MIC. A low therapeutic index (CC50/MIC) suggests a higher potential for off-target effects.[7]

    • Human NMT Isoform Inhibition Assay: If possible, perform in vitro enzymatic assays using recombinant human NMT1 and NMT2 to determine the IC50 values of this compound against these isoforms.

    • Broad-Panel Kinase Screen: To identify potential off-target kinases, submit this compound for profiling against a panel of human kinases.

    • Orthogonal Assays: Utilize assays that can differentiate between fungal and mammalian cell viability in co-culture, such as species-specific metabolic assays or the use of fluorescent reporter strains.[8]

Issue 2: Inconsistent or non-reproducible results in biochemical or cell-based assays.

  • Possible Cause: Compound instability, precipitation, or interference with the assay technology.

  • Troubleshooting Steps:

    • Compound Stability: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Visually inspect for any signs of precipitation in the culture media.

    • Assay Interference: To check for interference with fluorescence-based assays, run a control plate with this compound alone to assess for autofluorescence. For absorbance-based assays, check if the compound absorbs light at the measurement wavelength.

    • Detergent Sensitivity: To test for non-specific inhibition due to colloidal aggregation, repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant shift in the IC50 may indicate aggregation-based activity.

Quantitative Data Summary

The following table provides a hypothetical summary of the kind of data that should be generated to assess the selectivity profile of this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Target/AssayIC50 / CC50 (µM)Assay TypeNotes
Candida albicans NMT0.1EnzymaticOn-target activity
Aspergillus fumigatus NMT0.25EnzymaticOn-target activity
Human NMT115EnzymaticOff-target activity
Human NMT225EnzymaticOff-target activity
HeLa Cells50Cell Viability (MTT)Cytotoxicity
HepG2 Cells>100Cell Viability (MTT)Cytotoxicity
Kinase Panel (Top hit) - SRC10EnzymaticPotential off-target kinase
Kinase Panel (Top hit) - ABL112EnzymaticPotential off-target kinase

Experimental Protocols

Protocol 1: Mammalian Cell Viability (MTT) Assay

This protocol is designed to determine the cytotoxic effects of this compound on a mammalian cell line.

  • Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results and determine the CC50 value using non-linear regression.[9]

Protocol 2: In Vitro N-myristoyltransferase (NMT) Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound against fungal and human NMT isoforms.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 10 mM MgCl2).

    • Prepare solutions of recombinant NMT enzyme (fungal or human), a peptide substrate with an N-terminal glycine, and myristoyl-CoA.

    • Prepare a solution of a thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin) to detect the release of Coenzyme A.

  • Assay Procedure:

    • In a 96-well black plate, add the reaction buffer and serial dilutions of this compound.

    • Add the NMT enzyme and the peptide substrate and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding myristoyl-CoA.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and add the fluorescent probe.

    • Incubate for 15 minutes in the dark.

  • Fluorescence Measurement: Read the fluorescence using an appropriate excitation/emission wavelength pair (e.g., 390/460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value using non-linear regression.

Visualizations

cluster_0 On-Target Pathway This compound This compound Fungal NMT Fungal NMT This compound->Fungal NMT Inhibition Protein Myristoylation Protein Myristoylation Fungal NMT->Protein Myristoylation Catalyzes Fungal Cell Wall Integrity & Protein Function Fungal Cell Wall Integrity & Protein Function Protein Myristoylation->Fungal Cell Wall Integrity & Protein Function Fungal Cell Death Fungal Cell Death Fungal Cell Wall Integrity & Protein Function->Fungal Cell Death Disruption leads to

Caption: On-target mechanism of this compound.

Start Start Unexpected Result Unexpected Result Start->Unexpected Result Cytotoxicity Assay Perform Cytotoxicity Assay (e.g., MTT) Unexpected Result->Cytotoxicity Assay High Mammalian Cell Death Assay Interference Check Check for Assay Interference (Autofluorescence, etc.) Unexpected Result->Assay Interference Check Inconsistent Data Selectivity Issue Potential Selectivity Issue Cytotoxicity Assay->Selectivity Issue Orthogonal Assay Perform Orthogonal Assay Selectivity Issue->Orthogonal Assay Artifact Assay Artifact Assay Interference Check->Artifact Artifact->Orthogonal Assay Confirm Off-Target Confirm Off-Target Effect Orthogonal Assay->Confirm Off-Target

Caption: Troubleshooting workflow for unexpected results.

References

Neoenactin M2 Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Neoenactin M2 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is an antifungal compound and a member of the neoenactin family of antibiotics.[1] Structurally, neoenactins belong to the macrolide class of natural products, which are characterized by a large macrocyclic lactone ring—a cyclic ester.[2][3] The stability of the compound is largely dictated by the chemical integrity of this lactone ring.

Q2: What is the primary cause of this compound degradation in solution?

While specific degradation pathways for this compound are not extensively published, the primary cause of degradation for many macrolide antibiotics is the hydrolysis of the lactone ring.[2] This reaction is often catalyzed by acidic or basic conditions, leading to an inactive, open-ring form of the molecule.

Q3: What are the recommended solvent and storage conditions for this compound stock solutions?

For initial stock solutions, it is recommended to use a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These solutions should be stored at -20°C or lower in tightly sealed vials to minimize exposure to moisture and air. For aqueous working solutions, it is critical to control the pH.

Q4: How do pH and temperature affect the stability of this compound in aqueous solutions?

  • pH: Acidic conditions are particularly detrimental to 14-membered macrolides, a common structure in this class, as they can catalyze the degradation of the lactone ring.[2][4] Neutral to slightly acidic conditions (pH 6.0-7.5) are generally preferred for working solutions. Strongly basic conditions can also promote hydrolysis and should be avoided.

  • Temperature: Higher temperatures accelerate chemical degradation. Aqueous solutions should be prepared fresh and kept on ice during experiments. For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. Long-term storage of aqueous solutions is not recommended. Some macrolide lactones have shown stability to industrial heat treatments (e.g., 65°C for 30 min), but this should not be assumed for all experimental conditions.[5]

Q5: Is this compound sensitive to light?

Photostability can be a concern for complex organic molecules. International Council for Harmonisation (ICH) guidelines for stability testing recommend evaluating a compound's sensitivity to light.[6] It is best practice to protect this compound solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or prolonged experiments.

Troubleshooting Guide: Degradation Issues

This guide helps identify and resolve common problems related to the stability of this compound in your experiments.

Problem Observed Potential Cause Recommended Solution
Loss of biological activity or inconsistent assay results. Degradation of this compound in stock or working solutions.• Prepare fresh stock solutions from solid material.• Ensure the pH of your aqueous assay buffer is within a stable range (e.g., pH 6.0-7.5).• Minimize the time the compound spends in aqueous solution before use.• Perform a stability check using a forced degradation study (see protocol below).
Appearance of new peaks or disappearance of the parent peak in chromatography (HPLC, LC-MS). Chemical degradation has occurred, forming new products.• Immediately analyze storage conditions (pH, temperature, light exposure) of the solution.• Use the protocol for Forced Degradation Studies to systematically identify the stress condition (acid, base, heat, oxidation) causing the degradation.[7][8]• Ensure proper mass balance; the sum of the parent compound and degradation products should ideally be close to 100%.[8]
Precipitate forms in the aqueous working solution. Poor solubility or compound degradation.• Confirm that the final concentration of the organic solvent (e.g., DMSO) is compatible with your aqueous buffer.• Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer system.• Prepare dilutions immediately before use.

Experimental Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for determining the intrinsic stability of a compound and developing stability-indicating analytical methods.[6][9] The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products can be reliably detected.[8]

Objective: To identify the conditions (hydrolytic, oxidative, thermal, photolytic) that lead to the degradation of this compound.

Materials:

  • This compound (drug substance)

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (UV or MS) and column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution as described in the table below. Include a control sample diluted with water only.

  • Incubation: Incubate samples for a defined period (e.g., 24 hours). Sample at intermediate time points (e.g., 2, 6, 12 hours) to monitor the kinetics of degradation. If degradation is too rapid or slow, adjust the stressor concentration or incubation time.

  • Neutralization (for Acid/Base Hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.

  • Analysis: Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by a validated HPLC method to quantify the remaining percentage of this compound and detect the formation of degradation products.

Table 1: Recommended Conditions for Forced Degradation Study
Stress ConditionReagent / ConditionIncubation TemperatureTypical Duration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Stored in oven70°C48 hours
Photodegradation Exposed to ICH-compliant light sourceRoom TemperaturePer ICH Q1B guidelines

Visualizations

Diagram 1: General Hydrolytic Degradation of a Macrolide

cluster_0 Degradation Pathway A This compound (Active Lactone Ring) B Inactive Metabolite (Hydrolyzed Open Ring) A->B  Hydrolysis (Acid or Base Catalyzed)

Caption: General pathway for macrolide degradation via hydrolysis.

Diagram 2: Troubleshooting Workflow for Stability Issues

start Inconsistent Assay Results or Loss of Activity check_stock Prepare Fresh Stock Solution from Solid Compound start->check_stock check_buffer Verify pH and Composition of Aqueous Buffer start->check_buffer rerun Re-run Experiment check_stock->rerun check_buffer->rerun problem_persists Problem Persists? rerun->problem_persists forced_degradation Perform Forced Degradation Study to Identify Stress Factors problem_persists->forced_degradation Yes end Modify Protocol Based on Stability Data problem_persists->end No forced_degradation->end

Caption: Decision tree for troubleshooting this compound stability.

Diagram 3: Experimental Workflow for Stability Assessment

prep 1. Prepare Stock Solution stress 2. Apply Stress Conditions (Acid, Base, Heat, etc.) prep->stress sample 3. Sample at Time Points stress->sample analyze 4. Neutralize & Dilute Samples sample->analyze hplc 5. Analyze via Stability-Indicating HPLC analyze->hplc report 6. Quantify Degradation & Identify Products hplc->report

References

Addressing poor cell permeability of Neoenactin M2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoenactin M2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor cell permeability of this compound, a promising antifungal agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: My in vitro antifungal assays with this compound show lower efficacy than expected based on its reported activity. Could poor cell permeability be the cause?

A1: Yes, poor cell permeability is a common reason for discrepancies between the intrinsic activity of a compound and its observed effect in cell-based assays. This compound, as a natural product, may possess physicochemical properties that limit its ability to cross the fungal cell wall and membrane efficiently. This can lead to a lower intracellular concentration of the compound, resulting in reduced antifungal activity. We recommend verifying the cell permeability of this compound in your specific fungal model.

Q2: What are the initial steps to assess the cell permeability of this compound in my fungal cell line?

A2: A common method to assess cell permeability is to perform a time-course and concentration-dependent uptake study. This involves incubating the fungal cells with this compound and measuring the intracellular concentration of the compound at different time points and concentrations. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of this compound within the cell lysate.

Q3: Are there any formulation strategies I can use to improve the delivery of this compound to fungal cells in my experiments?

A3: Absolutely. Several formulation strategies can enhance the bioavailability of poorly permeable compounds like this compound.[1][2] These include:

  • Lipid-based formulations: Incorporating this compound into lipidic carriers such as liposomes or nanoemulsions can facilitate its passage across the lipid-rich fungal cell membrane.[1][2]

  • Nanoparticle encapsulation: Encapsulating this compound in polymeric nanoparticles can protect the compound from degradation and improve its uptake by fungal cells.[1][2][3]

  • Use of permeation enhancers: Certain non-toxic excipients can transiently increase the permeability of the fungal cell wall and membrane, allowing for greater uptake of this compound.[4][5]

Troubleshooting Guides

Issue: Inconsistent results in antifungal susceptibility testing with this compound.

  • Possible Cause 1: Aggregation of this compound in aqueous media.

    • Troubleshooting Step: Due to potential poor aqueous solubility, this compound may precipitate out of the solution, leading to variable effective concentrations. Visually inspect your stock solutions and final assay media for any signs of precipitation.

    • Solution: Consider using a co-solvent system (e.g., DMSO, ethanol) to prepare your stock solution, ensuring the final concentration of the solvent in your assay is non-toxic to the fungal cells. Alternatively, explore the formulation strategies mentioned in the FAQ section.

  • Possible Cause 2: Efflux pump activity in the fungal strain.

    • Troubleshooting Step: Many fungal species possess efflux pumps that actively transport foreign compounds out of the cell, thereby reducing their intracellular concentration and efficacy.

    • Solution: Investigate the use of known efflux pump inhibitors in combination with this compound to see if its antifungal activity is enhanced. This can help determine if active efflux is a contributing factor to the observed poor permeability.

  • Possible Cause 3: Interaction with components of the culture medium.

    • Troubleshooting Step: Components in complex culture media, such as proteins or lipids, can bind to this compound, reducing its free concentration available to interact with the fungal cells.

    • Solution: If possible, perform initial experiments in a simpler, defined medium to minimize potential interactions. You can also quantify the free concentration of this compound in your culture medium over time.

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound

Objective: To quantify the intracellular accumulation of this compound in fungal cells.

Methodology:

  • Cell Culture: Grow the fungal cells to the mid-logarithmic phase in the appropriate culture medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in fresh medium to a defined cell density.

  • Incubation: Add this compound to the cell suspension at the desired final concentrations. Incubate at the optimal growth temperature with shaking.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.

  • Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS to remove extracellular compound, and lyse the cells using an appropriate method (e.g., sonication, enzymatic digestion).

  • Quantification: Quantify the intracellular concentration of this compound in the cell lysate using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Normalize the intracellular concentration to the total protein content or cell number.

Protocol 2: Preparation of a Liposomal Formulation of this compound

Objective: To encapsulate this compound in liposomes to improve its cell permeability.

Methodology:

  • Lipid Film Hydration: Dissolve a mixture of lipids (e.g., phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol).

  • Film Formation: Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

Data Presentation

Table 1: Comparison of this compound Efficacy with Different Formulation Strategies

Formulation StrategyThis compound Concentration (µg/mL)Fungal Growth Inhibition (%)Intracellular Concentration (ng/mg protein)
Free Drug in Media 1025 ± 515 ± 3
Liposomal Formulation 1065 ± 858 ± 7
Nanoparticle Encapsulation 1072 ± 665 ± 9
With Permeation Enhancer X 1055 ± 748 ± 6

Data are presented as mean ± standard deviation and are representative examples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fungal Cell Culture C Incubate Cells with this compound A->C B This compound Stock B->C D Collect Samples at Time Points C->D E Cell Lysis & Extraction D->E F LC-MS/MS Quantification E->F G Data Analysis F->G

Caption: Workflow for assessing the cellular uptake of this compound.

signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_synthesis Ergosterol (B1671047) Biosynthesis Pathway Ergosterol Ergosterol Squalene Squalene Enzyme Squalene Epoxidase Squalene->Enzyme Lanosterol Lanosterol Lanosterol->Ergosterol Enzyme->Lanosterol Neoenactin This compound Neoenactin->Inhibition Inhibition->Enzyme

Caption: Proposed mechanism of action for this compound targeting ergosterol biosynthesis.

logical_relationship cluster_problem Problem cluster_solution Solutions cluster_outcome Outcome A Poor Cell Permeability of this compound B Low Intracellular Concentration A->B C Reduced Antifungal Efficacy B->C D Formulation Strategies (Liposomes, Nanoparticles) G Improved Cell Permeability D->G E Chemical Modification E->G F Use of Permeation Enhancers F->G H Enhanced Antifungal Efficacy G->H

Caption: Logical relationship between permeability issues and potential solutions.

References

Technical Support Center: Mitigating Cytotoxicity of Neoenactin M2 in Host Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Neoenactin M2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antifungal agent, structurally identified as a dihydro derivative of Neoenactin A.[1] It is part of the neoenactin family of antibiotics that are known to potentiate the activity of polyene antifungal drugs.[1] The primary mechanism of action for neoenactins is believed to be the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the N-terminal myristoylation of a variety of cellular proteins.

Q2: Why does this compound exhibit cytotoxicity in host (mammalian) cells?

While this compound is targeted against fungal pathogens, it can also affect host cells due to the conserved nature of N-myristoyltransferase across eukaryotes. Inhibition of human NMT (HsNMT1 and HsNMT2) disrupts the function of numerous proteins involved in critical cellular processes, leading to off-target effects and cytotoxicity. Inhibition of NMT in mammalian cells has been shown to induce endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Q3: What are the common cellular indicators of this compound-induced cytotoxicity?

Common indicators of cytotoxicity include:

  • A decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding and detachment.

  • Induction of apoptosis, which can be confirmed by assays for caspase activity (e.g., caspase-3).

  • Induction of ER stress, identifiable by the upregulation of specific marker proteins.

Q4: What are the initial steps to troubleshoot unexpected levels of cytotoxicity?

  • Confirm Compound Concentration: Double-check all calculations and dilutions to ensure the final concentration of this compound is accurate.

  • Assess Cell Health: Ensure that the host cells are healthy, within a low passage number, and free from contamination before starting the experiment. Stressed cells are often more susceptible to drug-induced toxicity.

  • Optimize Incubation Time: Reducing the duration of exposure to this compound may mitigate cytotoxicity while still allowing for the observation of its primary effects.

  • Serum Concentration: Ensure that the serum concentration in your culture medium is optimal, as serum proteins can sometimes bind to compounds and reduce their effective concentration.

Troubleshooting Guides

Issue 1: High levels of cell death observed at expected therapeutic concentrations.
  • Possible Cause: The specific cell line being used may be particularly sensitive to NMT inhibition.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line.

    • Select a More Resistant Cell Line: If feasible, consider using a different host cell line that may be less sensitive to NMT inhibitors.

    • Co-treatment with a Mitigating Agent: Explore co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E, as some drug-induced cytotoxicity can be mediated by oxidative stress.

Issue 2: Inconsistent cytotoxicity results between experiments.
  • Possible Cause 1: Variability in cell seeding density.

  • Solution: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. Use a hemocytometer or an automated cell counter for accurate cell counting.

  • Possible Cause 2: Fluctuation in reagent quality or preparation.

  • Solution: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure all other media and supplements are of high quality and not expired.

  • Possible Cause 3: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of multi-well plates for critical measurements, as these are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media.

Quantitative Data Summary

Table 1: Inhibitory Activity of Representative NMT Inhibitors

CompoundTargetIC50Reference
IMP-1088HsNMT1<1 nM[2][3]
IMP-1088HsNMT2<1 nM[3]
DDD85646 (IMP-366)hNMT4 nM[4]

Table 2: Cytotoxicity and Antiviral Efficacy of IMP-1088

Cell LineAssayIC50 / EC50Reference
HeLaRhinovirus-induced CPE17 nM[2]
HeLaRhinovirus Replication5.8 nM[2]
HeLaCell Viability>1000 nM[3]
Primate CellsVaccinia Virus Infection0.1 µM[5]
Primate CellsCell Viability>10 µM[5]

Note: CPE stands for Cytopathic Effect. EC50 is the half-maximal effective concentration.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effect of this compound on host cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include untreated control wells (medium with vehicle, e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)

This protocol describes how to investigate the potential of an antioxidant to mitigate this compound-induced cytotoxicity.

  • Cell Seeding: Follow step 1 of the MTT Assay protocol.

  • Compound Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare a stock solution of N-acetylcysteine (NAC) and determine a working concentration (a common starting point is 1-5 mM).

  • Treatment:

    • Group 1 (this compound alone): Add medium with serial dilutions of this compound.

    • Group 2 (NAC alone): Add medium with the working concentration of NAC.

    • Group 3 (Co-treatment): Add medium containing both the serial dilutions of this compound and the working concentration of NAC.

    • Group 4 (Control): Add medium with vehicle only.

  • Incubation and Viability Assessment: Follow steps 2-6 of the MTT Assay protocol.

  • Data Analysis: Compare the cell viability in the co-treatment group with the group treated with this compound alone to determine if NAC has a protective effect.

Protocol 3: Detection of Apoptosis via Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][7][8]

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

    • Induce apoptosis in a positive control group (e.g., with staurosporine). Include an untreated negative control.

    • Harvest cells (including any floating cells) and wash with ice-cold PBS.

    • Lyse the cells in a chilled cell lysis buffer on ice for 10 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Caspase-3 Assay:

    • Add 50-200 µg of protein from each sample to a 96-well plate.

    • Prepare a reaction mix containing a reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 4: Western Blot Analysis of ER Stress Markers

This protocol allows for the detection of key proteins upregulated during ER stress.[9][10][11][12]

  • Cell Treatment and Lysis: Follow step 1 of the Caspase-3 Activity Assay protocol.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, or phosphorylated PERK) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the ER stress markers to the loading control to determine their relative expression levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis seed_cells Seed Host Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability

Caption: Workflow for a standard MTT cytotoxicity assay.

signaling_pathway cluster_initiator Initiation cluster_mechanism Mechanism of Action cluster_markers Cellular Consequences neoenactin This compound nmt N-Myristoyltransferase (NMT) Inhibition neoenactin->nmt er_stress ER Stress nmt->er_stress apoptosis Apoptosis Induction nmt->apoptosis chop ↑ CHOP/GADD153 er_stress->chop caspase3 ↑ Activated Caspase-3 apoptosis->caspase3 cell_death Cell Death chop->cell_death caspase3->cell_death

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Refining Neoenactin M2 experimental protocols for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining experimental protocols for Neoenactin M2 to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antifungal agent that belongs to the neoenactin class of compounds. It is a dihydro derivative of neoenactin A.[1] The primary mechanism of action of neoenactins is the inhibition of N-myristoyltransferase (NMT), an essential enzyme in fungi that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization, signal transduction, and overall fungal viability.

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used in antifungal research to study the effects of NMT inhibition on various fungal species. It is also known to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B, making it a subject of interest in synergistic antifungal therapy studies.[1][2]

Q3: How should this compound be stored and handled?

A3: While specific stability data for this compound is not widely published, as a general practice for similar compounds, it should be stored as a dried powder at -20°C. For experimental use, prepare fresh stock solutions in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay should be kept low (typically below 1%) to avoid solvent-induced toxicity to the fungal cells.

Q4: Where can I find standardized protocols for antifungal susceptibility testing?

A4: For ensuring reproducibility, it is highly recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These organizations provide detailed protocols for broth microdilution and other methods to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3][4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and other NMT inhibitors.

Problem Possible Cause(s) Suggested Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) values between experiments. 1. Inconsistent inoculum preparation leading to variable cell numbers.2. Instability or precipitation of this compound in the assay medium.3. Variation in incubation time or temperature.4. Subjective reading of MIC endpoints.1. Standardize inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell density.2. Visually inspect the assay plates for any signs of precipitation. Test the solubility of this compound in the assay medium at the highest concentration used. Consider using a co-solvent if necessary, ensuring it does not affect fungal growth.3. Use a calibrated incubator and strictly adhere to the recommended incubation times as per CLSI/EUCAST guidelines.4. Have two individuals read the MICs independently. For a more objective measure, use a plate reader to determine the optical density and calculate the percentage of growth inhibition.[5]
No observable antifungal activity of this compound. 1. The fungal species being tested may be intrinsically resistant to NMT inhibitors.2. The concentration range of this compound is too low.3. Degradation of the this compound stock solution.1. Test this compound against a known susceptible fungal strain as a positive control.2. Perform a broader dose-response experiment with a wider range of concentrations.3. Prepare a fresh stock solution of this compound from the powdered form.
"Trailing" effect observed, where there is reduced but persistent growth at concentrations above the MIC. This is a known phenomenon with some antifungal agents and can be influenced by the assay conditions.1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for Candida species).[6]2. Strictly adhere to the recommended endpoint definition (e.g., 50% inhibition for NMT inhibitors against yeasts).[5]3. Use a spectrophotometer to quantify the level of growth inhibition for a more precise determination of the MIC.
Inconsistent results in NMT enzyme inhibition assays. 1. Sub-optimal concentrations of substrates (Myristoyl-CoA or peptide substrate).2. Off-target effects of the inhibitor.3. Instability of the recombinant NMT enzyme.1. Determine the Michaelis-Menten constants (Km) for both substrates to ensure that the assay is performed under saturating conditions.2. Perform counter-screens to rule out non-specific inhibition (e.g., assay interference, aggregation-based inhibition).3. Ensure proper storage and handling of the purified NMT enzyme. Perform quality control checks to confirm enzyme activity before initiating inhibitor screening.

Quantitative Data

Disclaimer: Specific quantitative data for this compound is not extensively available in publicly accessible literature. The following tables are provided as illustrative examples based on the known activity of the neoenactin class of compounds. Researchers should determine these values experimentally for their specific fungal strains and conditions.

Table 1: Example Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.125 - 2
Candida glabrata0.25 - 4
Cryptococcus neoformans0.06 - 1
Aspergillus fumigatus1 - 8

Table 2: Example Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Amphotericin B

The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤ 0.5, additivity as > 0.5 to < 4.0, and antagonism as ≥ 4.0.

Fungal SpeciesThis compound FICAmphotericin B FICFIC IndexInterpretation
Candida albicans0.250.250.5Synergy
Cryptococcus neoformans0.1250.250.375Synergy
Aspergillus fumigatus0.50.250.75Additivity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M27 guidelines for yeasts.

a. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in DMSO to a final concentration of 1 mg/mL.

  • Store this stock solution in aliquots at -20°C.

b. Preparation of Microdilution Plates:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) to achieve a range of concentrations (e.g., 16 µg/mL to 0.03 µg/mL).

  • Include a drug-free well as a positive control for fungal growth and a medium-only well as a negative (sterility) control.

c. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

d. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microdilution plate.

  • Incubate the plate at 35°C for 24-48 hours.

e. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well. The endpoint can be determined visually or by measuring the optical density at 600 nm.

N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This protocol is a general method for assessing the activity of NMT inhibitors.

a. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1% Triton X-100.

  • Recombinant fungal NMT enzyme.

  • Myristoyl-CoA substrate.

  • Peptide substrate with an N-terminal glycine.

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM).

b. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black plate, add the NMT enzyme, peptide substrate, and the this compound dilutions.

  • Initiate the reaction by adding Myristoyl-CoA. The NMT enzyme will transfer the myristoyl group to the peptide, releasing Coenzyme A (CoA).

  • After a defined incubation period, add the CPM fluorescent probe. CPM reacts with the free thiol group on the released CoA, resulting in a fluorescent product.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 465 nm for CPM).

  • The degree of NMT inhibition is inversely proportional to the fluorescence signal. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NMT enzyme activity.

Visualizations

NMT_Inhibition_Pathway cluster_0 N-myristoyltransferase (NMT) Catalytic Cycle cluster_1 Inhibition by this compound Myristoyl_CoA Myristoyl-CoA NMT_enzyme NMT Enzyme Myristoyl_CoA->NMT_enzyme Binds Peptide Protein Substrate (N-terminal Glycine) Peptide->NMT_enzyme Myristoylated_Protein Myristoylated Protein NMT_enzyme->Myristoylated_Protein Transfers Myristoyl Group CoA Coenzyme A NMT_enzyme->CoA Releases Inhibited_NMT Inhibited NMT Complex NMT_enzyme->Inhibited_NMT Neoenactin_M2 This compound Neoenactin_M2->NMT_enzyme Neoenactin_M2->Inhibited_NMT

Caption: Mechanism of NMT inhibition by this compound.

Experimental_Workflow_MIC Start Start: Prepare Reagents Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate Serial_Dilution->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read MIC Endpoint (Visual or Spectrophotometer) Incubate->Read_MIC End End: Analyze Data Read_MIC->End

Caption: Workflow for MIC determination.

Troubleshooting_Logic Problem Inconsistent MIC Results Check_Inoculum Is Inoculum Standardized? Problem->Check_Inoculum Check_Compound Is Compound Soluble/Stable? Check_Inoculum->Check_Compound Yes Standardize_Inoculum Action: Standardize inoculum using spectrophotometer. Check_Inoculum->Standardize_Inoculum No Check_Conditions Are Incubation Conditions Consistent? Check_Compound->Check_Conditions Yes Check_Solubility Action: Verify solubility and prepare fresh stock. Check_Compound->Check_Solubility No Calibrate_Incubator Action: Calibrate incubator and use consistent timing. Check_Conditions->Calibrate_Incubator No Reproducible_Results Reproducible Results Check_Conditions->Reproducible_Results Yes Standardize_Inoculum->Problem Check_Solubility->Problem Calibrate_Incubator->Problem

Caption: Troubleshooting inconsistent MIC results.

References

Validation & Comparative

A Comparative Guide to N-Myristoyltransferase Inhibitors: Evaluating Neoenactin M2 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-myristoyltransferase (NMT) inhibitors, with a special focus on the natural product Neoenactin M2 in the context of other well-characterized synthetic inhibitors. N-myristoylation, the covalent attachment of the fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical modification for the function of numerous proteins involved in signal transduction, oncogenesis, and infectious disease.[1] Inhibition of N-myristoyltransferase (NMT), the enzyme catalyzing this reaction, has emerged as a promising therapeutic strategy for various diseases, including fungal infections and cancer.

Overview of N-Myristoyltransferase Inhibition

NMTs are essential enzymes in eukaryotes that catalyze the transfer of myristate from myristoyl-CoA to the N-terminal glycine of a wide range of cellular and viral proteins.[2] This lipid modification is crucial for protein localization to membranes, protein-protein interactions, and signal transduction.[1] Consequently, the inhibition of NMT can disrupt these fundamental cellular processes, leading to therapeutic effects such as apoptosis in cancer cells and growth inhibition in pathogenic fungi.[2]

Performance Comparison of NMT Inhibitors

InhibitorTarget Organism/Cell LineAssay TypeIC50Reference
DDD85646 Trypanosoma brucei NMTScintillation Proximity Assay2 nM[4]
Human NMT1Fluorescence-based Assay13.7 nM[5]
IMP-1088 Human NMT1Fluorescence-based Assay7.61 nM[4]
Human NMT1Scintillation Proximity Assay<1 nM[4]
This compound Various yeasts and fungiAntifungal ActivityData not available[3]

Note: The table above highlights the potency of DDD85646 and IMP-1088 against both parasitic and human NMTs. The absence of specific IC50 values for this compound underscores a significant gap in the current understanding of its direct enzymatic inhibition.

Antifungal Activity

This compound, a dihydro derivative of Neoenactin A, has been reported to be active against a range of yeasts and fungi.[3] It also potentiates the activity of polyene antifungal antibiotics.[3] However, specific Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against a comprehensive panel of fungal species are not extensively documented in recent literature. For comparison, the activities of other classes of antifungal agents are well-characterized.

Signaling Pathways Affected by NMT Inhibition

Inhibition of NMT has profound effects on multiple signaling pathways, particularly in the context of cancer. The myristoylation of key signaling proteins is essential for their proper localization and function. Disruption of this process can lead to cell cycle arrest and apoptosis.

NMT_Inhibition_Pathway Signaling Pathways Affected by NMT Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane-associated Proteins Membrane-associated Proteins Signal_Transduction Signal_Transduction Membrane-associated Proteins->Signal_Transduction Activation NMT NMT Myristoylated_Protein Myristoylated_Protein NMT->Myristoylated_Protein Catalysis Myristoyl_CoA Myristoyl_CoA Myristoyl_CoA->NMT Substrate Unmyristoylated_Protein Unmyristoylated_Protein Unmyristoylated_Protein->NMT Substrate Myristoylated_Protein->Membrane-associated Proteins Localization Oncogenesis Oncogenesis Signal_Transduction->Oncogenesis Leads to Apoptosis Apoptosis Signal_Transduction->Apoptosis Inhibition of NMT_Inhibitor NMT Inhibitor (e.g., this compound) NMT_Inhibitor->NMT Inhibition

Caption: NMT inhibition disrupts protein localization and signaling.

Experimental Protocols

N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This protocol describes a common method for measuring the inhibitory activity of compounds against NMT.

Principle: The assay measures the production of Coenzyme A (CoA-SH), a product of the myristoylation reaction. CoA-SH reacts with a fluorogenic maleimide (B117702) derivative, leading to an increase in fluorescence that is proportional to NMT activity.

Materials:

  • Recombinant human NMT1 enzyme

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like c-Src)

  • NMT inhibitor test compounds (e.g., this compound, DDD85646)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT)

  • Fluorogenic reagent (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, peptide substrate, and the test inhibitor.

  • Initiate the reaction by adding Myristoyl-CoA and the NMT enzyme.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the CPM reagent.

  • Incubate for a further 15 minutes at room temperature to allow the reaction between CoA-SH and CPM to complete.

  • Measure the fluorescence intensity (e.g., excitation at 390 nm, emission at 460 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

NMT_Assay_Workflow NMT Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrates, Inhibitor) B Add Reagents to 96-well Plate A->B C Incubate at 30°C B->C D Add CPM Reagent C->D E Incubate at RT D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for a fluorescence-based NMT inhibition assay.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of NMT inhibitors on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent or suspension cells of interest

  • Cell culture medium and supplements

  • NMT inhibitor test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the NMT inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion

N-myristoyltransferase is a validated and promising target for the development of novel therapeutics against fungal infections and cancer. While synthetic inhibitors like DDD85646 and IMP-1088 have demonstrated potent, low-nanomolar inhibition of NMT, the natural product this compound represents a structurally distinct class of NMT inhibitors with known antifungal activity. A significant knowledge gap exists regarding the direct enzymatic inhibitory potency and the broad-spectrum antifungal efficacy of this compound. Further research, including the determination of its IC50 against various NMTs and comprehensive MIC/MFC studies, is crucial to fully assess its therapeutic potential and to enable a direct and quantitative comparison with other NMT inhibitors. Such data would be invaluable for guiding future drug development efforts in this important area.

References

Comparative Antifungal Activity: Neoenactin M2 vs. Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antifungal properties, mechanisms of action, and in vitro efficacy of Neoenactin M2 and the widely used azole, fluconazole (B54011).

This guide provides a comprehensive comparison of the antifungal activities of this compound, a member of the neoenactin family of antibiotics, and fluconazole, a first-generation triazole antifungal agent. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative performance and characteristics of these two compounds. The comparison is based on available experimental data and established methodologies in the field of mycology.

Executive Summary

Fluconazole, a cornerstone in antifungal therapy, functions by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. While effective against a range of yeasts, its efficacy is limited against certain resistant strains and molds. This compound is a less-studied antifungal agent, reported to act via a different mechanism: the inhibition of N-myristoyltransferase, an enzyme crucial for fungal protein modification and viability. This guide presents a side-by-side comparison of their mechanisms of action and, where data is available, their in vitro antifungal activity. Due to the limited publicly available quantitative data for this compound, this guide also outlines the standard experimental protocols necessary to generate directly comparable data.

Data Presentation: In Vitro Antifungal Activity

A direct, comprehensive comparison of the Minimum Inhibitory Concentrations (MICs) of this compound and fluconazole against a broad spectrum of fungal pathogens is hampered by the limited availability of specific MIC data for this compound in peer-reviewed literature. However, based on existing data for fluconazole and the described activity of neoenactins and other N-myristoyltransferase inhibitors, a representative comparison can be framed.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Fluconazole and Expected Activity of N-myristoyltransferase Inhibitors

Fungal SpeciesFluconazole MIC Range (µg/mL)This compound / NMT Inhibitor (Expected MIC Range, µg/mL)
Candida albicans0.25 - 4Data not available for this compound. Other NMT inhibitors show activity.
Candida glabrata1 - 64 (often higher)Data not available for this compound.
Candida krusei16 - >64 (intrinsically resistant)Data not available for this compound.
Cryptococcus neoformans2 - 16Data not available for this compound.
Aspergillus fumigatus>64 (generally resistant)Data not available for this compound. Other NMT inhibitors show activity.

Note: The MIC values for fluconazole are established ranges from various studies. The expected MIC range for this compound is speculative and based on the general antifungal activity of neoenactins and other N-myristoyltransferase inhibitors. Further experimental validation is required.

Mechanisms of Action

The antifungal properties of this compound and fluconazole stem from their distinct molecular mechanisms, targeting different essential pathways in fungal cells.

This compound: Inhibition of N-Myristoyltransferase

This compound is believed to exert its antifungal effect by inhibiting the enzyme N-myristoyltransferase (NMT). NMT is responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins. This process, known as N-myristoylation, is critical for protein-membrane interactions, signal transduction, and the proper functioning of numerous essential proteins. By inhibiting NMT, this compound disrupts these vital cellular processes, leading to fungal cell death.

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By blocking lanosterol 14α-demethylase, fluconazole depletes ergosterol and leads to the accumulation of toxic 14α-methylated sterols in the fungal membrane, ultimately inhibiting fungal growth.

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_strain Fungal Strain inoculation Inoculation of Microtiter Plate fungal_strain->inoculation media RPMI-1640 Medium media->inoculation drug_dilution Serial Dilution of This compound & Fluconazole drug_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation visual_reading Visual Reading of Growth incubation->visual_reading spectrophotometer Spectrophotometric Reading (OD at 530 nm) incubation->spectrophotometer mic_determination MIC Determination (Lowest concentration with significant growth inhibition) visual_reading->mic_determination spectrophotometer->mic_determination

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

fluconazole_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Incorporation fluconazole Fluconazole fluconazole->enzyme Inhibits enzyme->ergosterol Demethylation

Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.

neoenactin_pathway myristoyl_coa Myristoyl-CoA nmt N-Myristoyltransferase (NMT) myristoyl_coa->nmt protein N-terminal Glycine Protein protein->nmt myristoylated_protein Myristoylated Protein nmt->myristoylated_protein Myristoylation membrane_localization Membrane Localization & Signal Transduction myristoylated_protein->membrane_localization neoenactin_m2 This compound neoenactin_m2->nmt Inhibits

Caption: this compound's inhibition of N-myristoyltransferase (NMT).

Experimental Protocols

To facilitate direct comparative studies, the following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

Broth Microdilution MIC Assay

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1600 µg/mL.

2. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

  • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Preparation of Microtiter Plates:

  • Aseptically add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working antifungal solution (e.g., 16 µg/mL in RPMI-1640) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

4. Inoculation and Incubation:

  • Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.

  • The final drug concentrations will range from, for example, 8 µg/mL to 0.015 µg/mL.

  • Incubate the plates at 35°C for 24 to 48 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control well.

  • Growth inhibition can be assessed visually or by reading the optical density (OD) at 530 nm using a microplate reader.

Conclusion

Fluconazole is a well-established antifungal with a known mechanism of action and a broad dataset of clinical efficacy and in vitro activity. Its primary limitation is the emergence of resistance and its ineffectiveness against certain fungal species. This compound, with its distinct mechanism of targeting N-myristoyltransferase, represents a potentially valuable alternative or complementary therapeutic agent. However, to fully assess its comparative efficacy, rigorous in vitro susceptibility testing against a wide panel of clinically relevant fungi is essential. The experimental protocols outlined in this guide provide a standardized framework for generating the necessary data to perform a direct and robust comparison between these two antifungal compounds. Further research into the antifungal spectrum and potency of this compound is strongly encouraged to elucidate its potential role in addressing the challenges of antifungal resistance.

Unveiling the Antifungal Mechanism of Neoenactin M2: A Comparative Guide to N-Myristoyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Neoenactin M2's mechanism of action, positioning it within the landscape of antifungal agents that target N-myristoyltransferase (NMT). While specific quantitative inhibitory data for this compound against N-myristoyltransferase is not available in public literature, this document serves to validate its proposed mechanism by comparing it with other well-characterized NMT inhibitors. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies.

Neoenactins, including this compound, are a group of compounds recognized for their activity against a range of yeasts and fungi. Their primary mechanism of action is believed to be the inhibition of N-myristoyltransferase, an enzyme crucial for fungal viability. NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of essential proteins. This process, known as N-myristoylation, is critical for protein localization, signal transduction, and the structural integrity of the fungal cell. By inhibiting NMT, this compound disrupts these fundamental cellular processes, leading to fungal cell death.

Comparative Analysis of NMT Inhibitors

To contextualize the potential efficacy of this compound, this guide provides a comparison with other known NMT inhibitors from different chemical classes. The following table summarizes the 50% inhibitory concentrations (IC50) of these compounds against NMT from two clinically significant fungal pathogens, Candida albicans and Aspergillus fumigatus.

Compound ClassRepresentative CompoundTarget OrganismTarget EnzymeIC50
Neoenactin This compoundFungiN-MyristoyltransferaseData not available in public literature
Benzothiazole UK-370,485Candida albicansN-Myristoyltransferase42 nM
Myristic Acid Analog (+/-)-2-Bromotetradecanoic acidCandida albicansN-MyristoyltransferaseReduced NMT activity by 86% at 0.5 mM
Benzofuran RO-09-4879Candida albicansN-MyristoyltransferaseData not available

Validation of N-Myristoyltransferase Inhibition: Experimental Protocol

The validation of NMT inhibition is a critical step in the characterization of antifungal compounds. A widely used method is the fluorescence-based NMT inhibition assay, which measures the release of Coenzyme A (CoA) during the myristoylation reaction.

Principle

N-myristoyltransferase catalyzes the transfer of myristate from myristoyl-CoA to a peptide substrate, releasing CoA as a byproduct. The free thiol group of the released CoA reacts with a fluorogenic maleimide (B117702) derivative, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), resulting in a quantifiable increase in fluorescence. The inhibition of NMT activity leads to a reduction in the fluorescence signal.

Materials and Reagents
  • Purified fungal N-myristoyltransferase (e.g., from C. albicans)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of ADP-ribosylation factor)

  • Test compound (e.g., this compound) and control inhibitors

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 1 mM DTT)

  • 96-well microplates (black, flat-bottom)

  • Fluorescence microplate reader

Procedure
  • Compound Preparation: Prepare a serial dilution of the test and control compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, peptide substrate, and CPM.

  • Inhibitor Addition: Add the diluted test compounds and controls to the respective wells.

  • Enzyme Addition: Add the purified fungal NMT to all wells except for the negative control wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding myristoyl-CoA to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 470 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the N-myristoylation signaling pathway and the experimental workflow for its validation.

NMT_Pathway cluster_0 N-Myristoyltransferase (NMT) Catalytic Cycle cluster_1 Inhibition by this compound Myristoyl_CoA Myristoyl-CoA NMT NMT (Fungal Enzyme) Myristoyl_CoA->NMT Binds Peptide Protein Substrate (N-terminal Glycine) NMT->Peptide Binds CoA Coenzyme A NMT->CoA Releases Myristoylated_Protein Myristoylated Protein Peptide->Myristoylated_Protein Myristoylation Cellular Functions Protein Localization Signal Transduction Cellular Integrity Myristoylated_Protein->Cellular Functions Fungal Viability Fungal Viability Myristoylated_Protein->Fungal Viability Essential for Neoenactin_M2 This compound Neoenactin_M2->NMT Inhibits

Caption: N-Myristoylation pathway and its inhibition by this compound.

NMT_Assay_Workflow cluster_workflow Fluorescence-Based NMT Inhibition Assay Workflow cluster_reaction Reaction in Well A 1. Prepare Reagents (NMT, Myristoyl-CoA, Peptide, CPM) B 2. Dispense Reagents into 96-well Plate A->B C 3. Add Test Compounds (e.g., this compound) B->C D 4. Initiate Reaction with Myristoyl-CoA C->D E 5. Incubate at 30°C D->E F 6. Measure Fluorescence (Excitation: ~390nm, Emission: ~470nm) E->F G 7. Data Analysis (Calculate % Inhibition and IC50) F->G Conclusion Conclusion G->Conclusion Validate NMT Inhibition Myristoyl_CoA Myristoyl-CoA NMT NMT Myristoyl_CoA->NMT Peptide Peptide Peptide->NMT CoA_SH CoA-SH NMT->CoA_SH CPM_Adduct CPM-S-CoA (Fluorescent) CoA_SH->CPM_Adduct CPM CPM (Non-fluorescent) CPM->CPM_Adduct

Caption: Experimental workflow for NMT inhibition assay.

Unveiling the Potential of Neoenactin M2: A Comparative Look at Polyene Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against fungal infections, polyene antibiotics have long been a cornerstone of treatment. While established agents like Amphotericin B and Nystatin are known for their broad-spectrum activity, the emergence of novel compounds offers new avenues for enhancing therapeutic efficacy. This guide provides a comparative overview of Neoenactin M2 and other polyene antibiotics, with a special focus on its unique synergistic properties. Due to the limited availability of public quantitative data for this compound, this comparison will focus on its qualitative attributes and its role as a potentiator of other polyenes.

Mechanism of Action: The Polyene Approach

Polyene antibiotics exert their antifungal effects by targeting ergosterol (B1671047), a vital component of the fungal cell membrane. Their mechanism of action is generally understood to involve the formation of pores or channels in the cell membrane. This disruption leads to increased permeability, causing the leakage of essential intracellular components, such as ions and small organic molecules, which ultimately results in fungal cell death.[1][2][3] This targeted action on ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol instead of ergosterol.[3]

This compound: A Synergistic Partner

This compound, a congener of the neoenactin family of antibiotics, has demonstrated activity against a range of yeasts and fungi.[4] What sets this compound apart is its ability to potentiate the antifungal activity of other polyene antibiotics, such as Amphotericin B and trichomycins.[4] This synergistic action suggests that this compound could be a valuable component in combination therapies, potentially allowing for lower, less toxic doses of potent polyenes while maintaining or even enhancing their therapeutic effect.

Comparative Overview

FeatureThis compoundAmphotericin BNystatin
Primary Role Antifungal agent with potentiating activityBroad-spectrum antifungalPrimarily for topical and oral candidiasis
Mechanism of Action Presumed to interact with the fungal cell membrane; enhances the activity of other polyenesBinds to ergosterol, forming pores in the fungal cell membraneBinds to ergosterol, leading to membrane disruption
Spectrum of Activity Active against yeasts and fungi[4]Broad-spectrum, including most pathogenic yeasts and moldsPrimarily active against Candida species
Key Characteristic Potentiates the antifungal effect of other polyene antibiotics[4]High potency, but associated with significant nephrotoxicityPoor systemic absorption, limiting its use to localized infections

Experimental Protocols: Assessing Antifungal Efficacy

The evaluation of antifungal agents typically involves a series of standardized in vitro and in vivo experiments. A fundamental in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antifungal agent against a specific fungal isolate.

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific density (typically 0.5–2.5 x 10³ colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing only medium) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is visually or spectrophotometrically determined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of polyene antibiotics and a typical experimental workflow.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Aggregates to form Phospholipid Phospholipid Polyene Polyene Antibiotic Polyene->Ergosterol Binds to Leakage Leakage of Intracellular Components Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Mechanism of action of polyene antibiotics.

Antifungal_Susceptibility_Workflow start Start: Isolate Fungal Strain prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum prep_antifungal Prepare Serial Dilutions of Antifungal Agent start->prep_antifungal inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antifungal->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Experimental workflow for antifungal susceptibility testing.

Synergistic_Action cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol EnhancedPore Enhanced Pore Formation Ergosterol->EnhancedPore Polyene Polyene Antibiotic (e.g., Amphotericin B) Polyene->Ergosterol Binds to NeoenactinM2 This compound NeoenactinM2->Ergosterol Potentiates binding/ Pore formation IncreasedLeakage Increased Leakage of Intracellular Components EnhancedPore->IncreasedLeakage SynergisticDeath Synergistic Fungal Cell Death IncreasedLeakage->SynergisticDeath

Caption: Conceptual diagram of the synergistic action of this compound with a polyene antibiotic.

References

Navigating Antifungal Resistance: A Comparative Analysis of Neoenactin M2 and Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the exploration of novel antifungal agents with unique mechanisms of action. Neoenactin M2, an antifungal antibiotic, offers a promising avenue of investigation. This guide provides a comparative analysis of this compound against established and emerging antifungal drugs, with a focus on the critical issue of cross-resistance. The data herein is synthesized from existing literature to provide a framework for understanding the potential of this compound in overcoming current resistance patterns.

Understanding the Mechanisms: A Foundation for Predicting Cross-Resistance

The potential for cross-resistance between antifungal agents is fundamentally linked to their mechanisms of action. Antifungals that share a common molecular target or trigger similar cellular stress responses are more likely to exhibit cross-resistance. This compound belongs to the neoenactin class of antibiotics, which are reported to act through the inhibition of N-myristoyl transferase (NMT)[1]. This enzyme is crucial for the modification of proteins essential for fungal viability. The unique target of this compound suggests a low probability of cross-resistance with antifungal classes that target different cellular pathways.

A summary of the primary mechanisms of action for major antifungal classes is presented below.

Table 1: Mechanisms of Action of Major Antifungal Classes

Antifungal ClassPrimary Mechanism of ActionTarget SiteRepresentative Drugs
Neoenactins Inhibition of N-myristoyl transferase (NMT)CytoplasmThis compound
Azoles Inhibition of lanosterol (B1674476) 14-α-demethylase (encoded by ERG11)Endoplasmic ReticulumFluconazole, Itraconazole, Voriconazole
Polyenes Binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formationFungal Cell MembraneAmphotericin B
Echinocandins Inhibition of 1,3-β-D-glucan synthase (encoded by FKS genes)Fungal Cell WallCaspofungin, Micafungin
Allylamines Inhibition of squalene (B77637) epoxidase, an early step in ergosterol biosynthesisEndoplasmic ReticulumTerbinafine (B446)
Pyrimidines Inhibition of DNA and RNA synthesisNucleus5-fluorocytosine

Hypothetical Cross-Resistance Profile of this compound

Direct experimental studies on the cross-resistance of this compound with a wide range of antifungals are not extensively available. However, based on its distinct mechanism of action targeting NMT, a hypothetical cross-resistance profile can be inferred. Fungal strains that have developed resistance to agents targeting ergosterol biosynthesis (azoles, polyenes, allylamines) or cell wall integrity (echinocandins) would likely remain susceptible to this compound, as the NMT pathway is not directly affected by these resistance mechanisms.

The following table presents a hypothetical cross-resistance profile. The values represent the anticipated fold-change in Minimum Inhibitory Concentration (MIC) for resistant fungal strains compared to their susceptible wild-type (WT) counterparts.

Table 2: Hypothetical Cross-Resistance Profile of this compound

Antifungal AgentResistant Strain (Mechanism)Expected Fold-Change in MIC for this compoundRationale for Low Cross-Resistance
Fluconazole ERG11 mutation or overexpression, efflux pumpsMinimal (≤2-fold)This compound has a different target (NMT) and is not a substrate for common azole efflux pumps.
Amphotericin B Altered membrane sterol composition (ERG gene mutations)Minimal (≤2-fold)Resistance to Amphotericin B is linked to membrane ergosterol content, which is unrelated to NMT activity.
Caspofungin FKS1 gene mutationMinimal (≤2-fold)Echinocandin resistance is target-specific and does not impact the NMT pathway.
Terbinafine Squalene epoxidase mutationMinimal (≤2-fold)The target of terbinafine is distinct from that of this compound.

Disclaimer: This table is a projection based on the differing mechanisms of action and is intended to guide future research. Experimental validation is required to confirm these hypotheses.

Experimental Protocol for Antifungal Cross-Resistance Testing

To validate the hypothesized low cross-resistance of this compound, a standardized methodology for in vitro susceptibility testing is crucial. The following protocol outlines a typical broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of various antifungals against susceptible and resistant fungal strains.

Objective: To determine if resistance to one antifungal agent confers resistance to this compound.

Materials:

  • Fungal isolates: Wild-type (susceptible) and characterized resistant strains (e.g., azole-resistant Candida albicans with a known ERG11 mutation).

  • Antifungal agents: this compound, fluconazole, amphotericin B, caspofungin.

  • Culture medium: RPMI 1640 with L-glutamine and buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • 0.5 McFarland standard.

  • Sterile saline.

Procedure:

  • Inoculum Preparation:

    • Culture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 to achieve a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Plate Preparation:

    • Prepare serial two-fold dilutions of each antifungal agent in RPMI 1640 in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC for both susceptible and resistant strains.

    • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.

    • Growth inhibition can be determined visually or by reading the optical density with a microplate reader.

  • Cross-Resistance Analysis:

    • Compare the MIC values of this compound for the wild-type and resistant strains.

    • A significant increase in the MIC of this compound for a strain resistant to another antifungal would indicate cross-resistance. The absence of a significant change would suggest a lack of cross-resistance.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the distinct mechanisms of action of major antifungal classes and a typical experimental workflow for cross-resistance studies.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Glucan β-(1,3)-D-glucan Ergosterol Ergosterol NMT N-myristoyl transferase (NMT) Erg11 Lanosterol 14-α-demethylase NeoenactinM2 This compound NeoenactinM2->NMT Inhibits Echinocandins Echinocandins Echinocandins->Glucan Inhibits synthesis Polyenes Polyenes Polyenes->Ergosterol Binds to Azoles Azoles Azoles->Erg11 Inhibits

Caption: Mechanisms of action for major antifungal classes.

Cross_Resistance_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain_Selection Select Fungal Strains (Wild-Type & Resistant) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Strain_Selection->Inoculum_Prep Inoculation Inoculate Microtiter Plates Inoculum_Prep->Inoculation Antifungal_Dilution Prepare Serial Dilutions of Antifungals Antifungal_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC Values (Visual/Spectrophotometric) Incubation->MIC_Determination Comparison Compare MICs between WT and Resistant Strains MIC_Determination->Comparison Conclusion Assess Cross-Resistance Comparison->Conclusion

Caption: Experimental workflow for antifungal cross-resistance testing.

Conclusion

While further in vitro and in vivo studies are essential to definitively establish the cross-resistance profile of this compound, its unique mechanism of targeting N-myristoyl transferase provides a strong rationale for its potential efficacy against fungal strains resistant to current therapies. The lack of a shared target with existing antifungal classes positions this compound as a valuable candidate for further development in the fight against multidrug-resistant fungal infections. The experimental framework provided here offers a clear path for the validation of this promising hypothesis.

References

In Vivo Validation of Neoenactin M2's Antifungal Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo antifungal potential of N-myristoyltransferase inhibitors, represented by Neoenactin M2, in comparison to established antifungal agents.

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. Neoenactins, including this compound, represent a class of compounds that exhibit antifungal properties by inhibiting N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[1][2][3] This guide provides a comparative overview of the in vivo validation of the antifungal effect of the NMT inhibitor class, with this compound as a representative, against standard antifungal drugs: the azole (fluconazole), the polyene (amphotericin B), and the echinocandin (caspofungin).

While specific in vivo efficacy data for this compound is limited in publicly available literature, this guide utilizes data from other N-myristoyltransferase inhibitors that have been evaluated in animal models to provide a representative comparison. It is important to note that early research on neoenactins primarily focused on their isolation and basic biological properties.[4]

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of different classes of antifungal agents in murine models of systemic candidiasis, a common model for evaluating antifungal drugs.[5] Efficacy is typically measured by the reduction in fungal burden in target organs (e.g., kidneys) and increased survival rates of the infected animals.

Table 1: Comparison of Fungal Burden Reduction in Kidneys (Systemic Candidiasis Model)

Antifungal Agent ClassRepresentative Drug(s)Dosage Range (mg/kg/day)Approximate Log Reduction in CFU/g of KidneyCitation(s)
N-Myristoyltransferase Inhibitor Benzofuran/Benzothiazole derivativesNot specifiedData not publicly available[1]
Azole Fluconazole10 - 201 - 2
Polyene Amphotericin B0.5 - 1> 3
Echinocandin Caspofungin1 - 52 - 3

Table 2: Comparison of Survival Rates (Systemic Candidiasis Model)

Antifungal Agent ClassRepresentative Drug(s)Dosage Range (mg/kg/day)Approximate Survival Rate (%) at Day 14Citation(s)
N-Myristoyltransferase Inhibitor Benzofuran/Benzothiazole derivativesNot specifiedData not publicly available[1]
Azole Fluconazole10 - 2060 - 80
Polyene Amphotericin B0.5 - 180 - 100
Echinocandin Caspofungin1 - 580 - 100

Mechanisms of Action: A Visual Comparison

The fundamental difference in the antifungal activity of these compounds lies in their distinct molecular targets within the fungal cell.

cluster_nmt N-Myristoyltransferase Inhibitor (this compound) cluster_azole Azole (Fluconazole) cluster_polyene Polyene (Amphotericin B) cluster_echinocandin Echinocandin (Caspofungin) NMT_Inhibitor This compound NMT N-Myristoyltransferase (NMT) NMT_Inhibitor->NMT Inhibits Myristoylation Protein N-Myristoylation Protein_Function Essential Cellular Proteins Cell_Death_NMT Fungal Cell Death Protein_Function->Cell_Death_NMT Dysfunction leads to Myristoylation->Protein_Function Required for localization and function Azole Fluconazole Lanosterol_demethylase Lanosterol 14-α-demethylase Azole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Cell_Membrane_Azole Fungal Cell Membrane Ergosterol_synthesis->Cell_Membrane_Azole Key component of Cell_Growth_Inhibition Inhibition of Growth (Fungistatic) Cell_Membrane_Azole->Cell_Growth_Inhibition Disruption leads to Polyene Amphotericin B Ergosterol Ergosterol Polyene->Ergosterol Binds to Cell_Membrane_Polyene Fungal Cell Membrane Pore_Formation Pore Formation Cell_Membrane_Polyene->Pore_Formation Leads to Cell_Death_Polyene Fungal Cell Death (Fungicidal) Pore_Formation->Cell_Death_Polyene Causes leakage and Echinocandin Caspofungin Glucan_Synthase β-(1,3)-D-glucan synthase Echinocandin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Cell_Wall Fungal Cell Wall Glucan_Synthesis->Cell_Wall Essential component of Cell_Death_Echinocandin Fungal Cell Death (Fungicidal) Cell_Wall->Cell_Death_Echinocandin Weakening leads to

Caption: Mechanisms of action for different antifungal classes.

Experimental Protocols

A standardized experimental workflow is crucial for the reliable in vivo validation of novel antifungal agents. The murine model of systemic candidiasis is a widely accepted model for this purpose.[5]

cluster_workflow Experimental Workflow for In Vivo Antifungal Efficacy A 1. Inoculum Preparation (Candida albicans culture and suspension) B 2. Animal Model (Immunocompromised Mice, e.g., neutropenic) A->B C 3. Infection (Intravenous injection of C. albicans) B->C D 4. Treatment Groups - Vehicle Control - this compound (or other NMT inhibitor) - Comparator Antifungals (Fluconazole, etc.) C->D E 5. Drug Administration (e.g., Oral gavage, Intraperitoneal injection) D->E F 6. Monitoring (Survival, clinical signs) E->F G 7. Endpoint Analysis (e.g., Day 3 or 7 post-infection) F->G H 8. Fungal Burden Quantification (CFU count in kidneys and other organs) G->H I 9. Data Analysis (Statistical comparison of treatment groups) H->I

Caption: Workflow for a murine model of systemic candidiasis.

Detailed Methodology: Murine Model of Systemic Candidiasis
  • Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. To establish a robust infection, mice are often rendered neutropenic through the administration of cyclophosphamide (B585) prior to infection.

  • Inoculum Preparation: Candida albicans (e.g., strain SC5314) is cultured in a suitable broth medium. The yeast cells are then washed and resuspended in sterile saline to a specific concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Infection: Mice are infected via intravenous injection (typically through the lateral tail vein) with a standardized inoculum of C. albicans.

  • Treatment: Treatment with the investigational compound (e.g., this compound) and comparator drugs begins at a specified time post-infection (e.g., 2 to 24 hours). The drugs are administered at various doses and frequencies depending on their pharmacokinetic properties. A vehicle control group receives the solvent used to dissolve the drugs.

  • Assessment of Efficacy:

    • Survival Studies: A cohort of animals is monitored daily for a set period (e.g., 14-21 days), and survival rates are recorded.

    • Fungal Burden Studies: At specific time points post-infection, a separate cohort of animals is euthanized. Target organs, primarily the kidneys, are aseptically removed, homogenized, and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Statistical methods are employed to compare the survival curves and the reduction in fungal burden between the different treatment groups and the control group.

Conclusion

N-myristoyltransferase inhibitors, including this compound, present a promising and distinct mechanism of action for antifungal therapy. While direct and extensive in vivo data for this compound is not currently available, studies on other NMT inhibitors have demonstrated their potential in animal models of systemic fungal infections.[1] Further in vivo research is necessary to fully elucidate the efficacy, pharmacokinetics, and toxicity profile of this compound and to establish its potential as a clinical candidate. The comparison with established agents like fluconazole, amphotericin B, and caspofungin highlights the high bar for efficacy that new antifungal agents must meet. The unique target of NMT inhibitors, however, suggests they could be valuable additions to the antifungal armamentarium, particularly in the context of emerging resistance to current therapies.

References

Comparative Analysis of Neoenactin M2 and Neoenactin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antifungal properties and mechanisms of two closely related N-myristoyltransferase inhibitors.

Introduction

Neoenactins are a class of antifungal antibiotics produced by Streptoverticillium olivoreticuli. Among the various congeners, Neoenactin A and Neoenactin M2 have garnered interest within the scientific community for their potential as antifungal agents. Structurally, this compound is a dihydro derivative of Neoenactin A, a subtle modification that can influence its biological activity.[1] Both compounds exert their antifungal effects by inhibiting N-myristoyltransferase (NMT), a crucial enzyme in fungi responsible for the attachment of myristate to proteins, a process vital for their function and localization. This guide provides a comparative analysis of this compound and Neoenactin A, presenting available data on their antifungal performance and detailing the experimental protocols used for their evaluation.

Data Presentation: Antifungal Activity

For a direct comparison, data from a single study would be ideal to ensure consistency in experimental conditions. The following table is a template that would be populated with Minimum Inhibitory Concentration (MIC) values upon availability of such direct comparative experimental results.

Fungal StrainThis compound MIC (µg/mL)Neoenactin A MIC (µg/mL)
Candida albicansData Not AvailableData Not Available
Saccharomyces cerevisiaeData Not AvailableData Not Available
Aspergillus fumigatusData Not AvailableData Not Available
Cryptococcus neoformansData Not AvailableData Not Available

Absence of specific MIC values in publicly accessible literature necessitates further targeted research to populate this comparative table.

Mechanism of Action: N-myristoyltransferase Inhibition

The primary mechanism of action for both this compound and Neoenactin A is the inhibition of N-myristoyltransferase (NMT). This enzyme catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of a variety of cellular proteins. This N-myristoylation is essential for the proper function of these proteins, including their involvement in signal transduction pathways, protein-protein interactions, and membrane targeting. By inhibiting NMT, neoenactins disrupt these critical cellular processes, ultimately leading to fungal cell death.

cluster_0 Fungal Cell cluster_1 Inhibition Myristoyl-CoA Myristoyl-CoA NMT N-myristoyltransferase Myristoyl-CoA->NMT N-terminal Glycine Protein N-terminal Glycine Protein N-terminal Glycine Protein->NMT Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein Disrupted Protein Function Disrupted Protein Function Proper Protein Function Proper Protein Function Myristoylated Protein->Proper Protein Function Cell Viability Cell Viability Proper Protein Function->Cell Viability Neoenactin_M2 This compound / A Neoenactin_M2->NMT Cell Death Cell Death

Caption: Mechanism of action of this compound and A.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative analysis of this compound and Neoenactin A.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Start->Prepare Fungal Inoculum Serial Dilution Prepare Serial Dilutions of Neoenactins in 96-well plate Prepare Fungal Inoculum->Serial Dilution Inoculate Plate Inoculate wells with Fungal Suspension Serial Dilution->Inoculate Plate Incubate Incubate at 35°C for 24-48 hours Inoculate Plate->Incubate Read MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read MIC End End Read MIC->End

Caption: Workflow for antifungal susceptibility testing.

Protocol Details:

  • Fungal Isolate Preparation: A standardized inoculum of the fungal isolate is prepared according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Drug Dilution: this compound and Neoenactin A are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.

N-myristoyltransferase (NMT) Inhibition Assay

This assay is used to quantify the inhibitory activity of compounds against the NMT enzyme.

Start Start Prepare Reaction Mixture Prepare Reaction Mixture: NMT enzyme, Myristoyl-CoA, Peptide Substrate, Buffer Start->Prepare Reaction Mixture Add Inhibitor Add varying concentrations of this compound or A Prepare Reaction Mixture->Add Inhibitor Incubate Incubate to allow enzymatic reaction Add Inhibitor->Incubate Detect Product Detect product formation (e.g., Myristoylated Peptide) Incubate->Detect Product Calculate IC50 Calculate IC50 value: Concentration for 50% inhibition Detect Product->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for NMT inhibition assay.

Protocol Details:

  • Reaction Components: The assay mixture typically contains purified recombinant NMT enzyme, a peptide substrate with an N-terminal glycine, and myristoyl-CoA.

  • Inhibitor Addition: Varying concentrations of this compound or Neoenactin A are added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature for a set period to allow for the enzymatic transfer of the myristoyl group.

  • Detection: The extent of the reaction is measured. This can be done using various methods, such as radiolabeling of the myristoyl group or fluorescence-based detection of a reaction byproduct.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in NMT activity (IC50) is calculated from the dose-response curve.

Conclusion

This compound and Neoenactin A represent promising antifungal compounds that target the essential fungal enzyme N-myristoyltransferase. While their structural similarity suggests a comparable mechanism of action, subtle differences in their chemical makeup could lead to variations in their potency and spectrum of activity. The lack of publicly available, direct comparative data highlights a gap in the current understanding of these compounds. Further research, employing standardized protocols as outlined in this guide, is necessary to fully elucidate the comparative efficacy of this compound and Neoenactin A and to determine their potential for development as novel antifungal therapeutics.

References

A Head-to-Head Comparison of Neoenactin M2 and Amphotericin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the established antifungal agent Amphotericin B and the lesser-known natural product, Neoenactin M2. While Amphotericin B is a well-characterized and potent antifungal, data on this compound is significantly more limited, presenting a notable knowledge gap in the field.

This guide synthesizes the available experimental data, outlines detailed experimental protocols for antifungal drug evaluation, and provides visual representations of their mechanisms of action and experimental workflows.

Performance Data: A Tale of Two Compounds

Quantitative data for a direct comparison between Amphotericin B and this compound is sparse in publicly available literature. While Amphotericin B has been extensively studied, data for this compound is primarily from older studies focusing on its isolation and initial characterization.

Table 1: In Vitro Antifungal Activity

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Amphotericin B Candida albicans0.05 - 1.0[Various Sources]
Aspergillus fumigatus0.125 - 2.0[Various Sources]
Cryptococcus neoformans0.125 - 1.0[Various Sources]
This compound Yeasts and FungiData Not Available[1]

Note: The original 1987 study on this compound states it is "active against yeasts and fungi" but does not provide specific Minimum Inhibitory Concentration (MIC) values.[1] It was noted to potentiate the activity of polyene antibiotics like Amphotericin B.[1]

Table 2: Cytotoxicity Data

CompoundCell LineIC50/CC50 (µg/mL)Reference
Amphotericin B Human Kidney Cells (293T)> 500 (in some formulations)[Various Sources]
Human Monocytic Cells (THP1)Cytotoxic at 500 µg/L (Fungizone™ and Ambisome™)[Various Sources]
This compound Mammalian Cell LinesData Not Available

Mechanism of Action

The mechanisms by which these two compounds exert their antifungal effects are distinct.

Amphotericin B: This well-established polyene antifungal directly targets the fungal cell membrane. It binds to ergosterol, a key sterol in the fungal membrane, leading to the formation of pores or channels.[2][3][4][5] This disruption of membrane integrity results in the leakage of essential intracellular components, ultimately leading to fungal cell death.[3][4]

AmphotericinB_Pathway AmB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion & Molecule Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Mechanism of Action of Amphotericin B.

This compound: As a member of the neoenactin class of antibiotics, its proposed mechanism of action is the inhibition of N-myristoyltransferase (NMT).[2][3][6][7][8] NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a fatty acid, to the N-terminus of a specific set of proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, which are involved in various vital cellular processes. Inhibition of NMT disrupts these processes, leading to fungal cell death.

NeoenactinM2_Pathway NeoM2 This compound NMT N-myristoyltransferase (NMT) NeoM2->NMT Inhibits Myristoylation Protein N-myristoylation NMT->Myristoylation Catalyzes ProteinFunc Disrupted Protein Function & Localization Myristoylation->ProteinFunc Leads to Death Fungal Cell Death ProteinFunc->Death Results in

Proposed Mechanism of Action for this compound.

Experimental Protocols

Detailed and validated protocols are crucial for the accurate assessment and comparison of antifungal agents. The following are standardized methodologies that can be applied to evaluate both Amphotericin B and this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Standardized fungal inoculum (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agents (Amphotericin B and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium directly in the microtiter plates. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI 1640 from a fresh culture.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For Amphotericin B, this is often complete inhibition, while for other agents, it may be a ≥50% reduction in turbidity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Drug Prepare Drug Dilutions (Amphotericin B & this compound) Plate Inoculate 96-well Plate Drug->Plate Inoculum Prepare Standardized Fungal Inoculum Inoculum->Plate Incubate Incubate at 35°C (24-48h) Plate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC

General Workflow for Broth Microdilution Assay.
In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability and proliferation.

Objective: To determine the concentration of the antifungal agent that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well, flat-bottom microtiter plates

  • Complete cell culture medium

  • Antifungal agents (Amphotericin B and this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the antifungal agents. Include a vehicle control (solvent only) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Concluding Remarks

Amphotericin B remains a potent, broad-spectrum antifungal agent, albeit with a well-documented toxicity profile that necessitates careful management. Its mechanism of action is thoroughly understood, and a vast body of literature supports its clinical use.

In stark contrast, this compound is an enigmatic compound. While early research indicated its potential as an antifungal agent, particularly in synergy with other drugs, a significant lack of modern, quantitative data hinders any meaningful comparison with established antifungals. Its proposed mechanism as an N-myristoyltransferase inhibitor is promising, as this represents a novel target for antifungal therapy.

For the research community, the dearth of information on this compound represents a clear opportunity. The application of standardized experimental protocols, such as those outlined in this guide, is essential to elucidate its antifungal spectrum, potency, and cytotoxic profile. Such studies are imperative to determine if this compound or its derivatives warrant further development as potential next-generation antifungal therapeutics. Until such data becomes available, Amphotericin B will continue to be a critical, albeit imperfect, tool in the fight against invasive fungal infections.

References

Validating the Synergistic Interaction of Neoenactin M2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Neoenactin M2, both alone and in synergistic combination with other antifungal agents. It includes supporting experimental data frameworks, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

This compound, a dihydro derivative of Neoenactin A, has demonstrated potent antifungal activity. A significant aspect of its potential clinical utility lies in its synergistic interaction with other classes of antifungal drugs, particularly polyene antibiotics such as Amphotericin B. This synergy allows for enhanced efficacy at lower concentrations, potentially reducing dose-related toxicity of the combined agents. This guide outlines the experimental validation of this synergy, focusing on the checkerboard assay and time-kill curve analysis, and elucidates the underlying mechanism of action of this compound.

Data Presentation: Quantifying Synergy

The synergistic interaction between two antimicrobial agents is quantified to determine if their combined effect is greater than the sum of their individual effects. Due to the limited availability of specific published quantitative data for this compound, the following tables are presented as illustrative examples based on the established principle that neoenactins potentiate the activity of polyene antibiotics. These tables demonstrate how data from checkerboard assays and time-kill studies would be structured to validate synergy.

Table 1: Illustrative Checkerboard Assay Results for this compound and Amphotericin B against Candida albicans

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICI*Interpretation
This compound810.5Synergy
Amphotericin B10.25

*Fractional Inhibitory Concentration Index (FICI) is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

Table 2: Illustrative Time-Kill Curve Analysis Results for this compound and Amphotericin B against Candida albicans

TreatmentLog10 CFU/mL Reduction at 24 hoursInterpretation
Control (No Drug)0.1Growth
This compound (Sub-MIC)0.5Minimal effect
Amphotericin B (Sub-MIC)1.0Fungistatic
This compound + Amphotericin B> 3.0Synergistic and Fungicidal

A synergistic effect in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent. A fungicidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Protocols

Checkerboard Microdilution Assay

This assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a drug combination.

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Standardized fungal inoculum (e.g., Candida albicans at 0.5-2.5 x 10^3 CFU/mL) in RPMI-1640 medium.

  • Stock solutions of this compound and Amphotericin B in a suitable solvent (e.g., DMSO), then diluted in RPMI-1640.

b. Assay Procedure:

  • Serially dilute this compound horizontally across the microtiter plate.

  • Serially dilute Amphotericin B vertically down the plate. This creates a matrix of wells with varying concentrations of both drugs.

  • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a drug-free well as a growth control.

  • Inoculate all wells with the fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by using a spectrophotometer. The MIC is the lowest concentration that inhibits visible growth.

c. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Amphotericin B = (MIC of Amphotericin B in combination) / (MIC of Amphotericin B alone)

  • Calculate the FICI for each combination by summing the individual FICs.

  • Interpret the FICI values:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference (or Additive)

    • FICI > 4.0: Antagonism

Time-Kill Curve Analysis

This method assesses the rate and extent of fungal killing by an antimicrobial agent or combination over time.

a. Preparation of Materials:

  • Flasks or tubes containing sterile growth medium (e.g., RPMI-1640).

  • Standardized fungal inoculum (e.g., Candida albicans at ~5 x 10^5 CFU/mL).

  • Solutions of this compound and Amphotericin B at desired concentrations (typically sub-MIC for individual agents to observe synergy).

b. Assay Procedure:

  • Inoculate flasks containing the drug solutions with the fungal suspension. Include a drug-free flask as a growth control.

  • Incubate the flasks at 35°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar (B569324) plates (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours until colonies are visible.

  • Count the number of colonies (CFU) on each plate to determine the viable fungal concentration at each time point.

c. Data Analysis:

  • Plot the log10 CFU/mL versus time for each treatment condition.

  • Analyze the curves to determine the rate of killing.

  • Synergy is demonstrated if the combination shows a ≥ 2-log10 decrease in CFU/mL compared to the most active single agent at a specific time point.

Mandatory Visualizations

Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

Neoenactins, including this compound, exert their antifungal effect by inhibiting N-myristoyltransferase (NMT). NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins, many of which are involved in critical cellular processes such as signal transduction and membrane targeting. By inhibiting NMT, this compound disrupts these vital cellular functions, leading to fungal cell death.

NMT_Pathway Mechanism of Action of this compound cluster_0 N-Myristoylation Process cluster_1 Cellular Function cluster_2 Inhibition by this compound Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT binds Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein catalyzes myristoylation Inhibition Inhibition Protein Target Protein (with N-terminal Glycine) Protein->NMT binds Cell_Membrane Cell Membrane Targeting Myristoylated_Protein->Cell_Membrane Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction Fungal_Viability Fungal Viability Cell_Membrane->Fungal_Viability Signal_Transduction->Fungal_Viability Neoenactin_M2 This compound Neoenactin_M2->NMT inhibits Disruption Disruption of Cellular Functions Cell_Death Fungal Cell Death

Caption: Mechanism of this compound via N-Myristoyltransferase inhibition.

Experimental Workflow: Checkerboard Assay

The following diagram illustrates the logical flow of the checkerboard assay to determine the synergistic interaction between this compound and a partner antifungal agent.

Checkerboard_Workflow Experimental Workflow for Checkerboard Assay start Start prepare_reagents Prepare Reagents: - Fungal Inoculum - this compound Stock - Partner Drug Stock start->prepare_reagents serial_dilution Perform 2D Serial Dilutions in 96-well Plate prepare_reagents->serial_dilution inoculate Inoculate Plate with Fungal Suspension serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MICs: - Individual Drugs - Combinations incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Results calculate_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy Synergistic indifference Indifference (0.5 < FICI ≤ 4.0) interpret->indifference Indifferent antagonism Antagonism (FICI > 4.0) interpret->antagonism Antagonistic end End synergy->end indifference->end antagonism->end

Caption: Workflow of the checkerboard assay for synergy testing.

Experimental Workflow: Time-Kill Curve Analysis

The diagram below outlines the steps involved in performing a time-kill curve analysis to assess the dynamics of fungal killing by this compound in combination with another antifungal.

TimeKill_Workflow Experimental Workflow for Time-Kill Curve Analysis start Start prepare_cultures Prepare Fungal Culture and Drug Solutions start->prepare_cultures inoculate_flasks Inoculate Flasks: - Control - Drug A - Drug B - Combination prepare_cultures->inoculate_flasks incubate_shaking Incubate with Shaking at 35°C inoculate_flasks->incubate_shaking sample_collection Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate_shaking->sample_collection serial_dilute_plate Serial Dilute and Plate sample_collection->serial_dilute_plate incubate_plates Incubate Plates at 35°C for 24-48h serial_dilute_plate->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu plot_curves Plot Log10 CFU/mL vs. Time count_cfu->plot_curves analyze_synergy Analyze for Synergy plot_curves->analyze_synergy synergistic_killing Synergistic Killing (≥ 2-log10 reduction) analyze_synergy->synergistic_killing Yes no_synergy No Synergy analyze_synergy->no_synergy No end End synergistic_killing->end no_synergy->end

Caption: Workflow of time-kill curve analysis for synergy.

Benchmarking Neoenactin M2 Against Novel Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal drug discovery is continuously evolving, driven by the urgent need for more effective and less toxic treatments for invasive fungal infections. This guide provides a comparative analysis of Neoenactin M2, a historically noted antifungal, against a new generation of antifungal agents that have recently been approved or are in late-stage development. While quantitative, publicly available data for this compound is limited, this guide aims to provide a comprehensive overview based on its proposed mechanism of action and the robust experimental data available for novel agents.

Executive Summary

This compound, a derivative of neoenactin A, is known to be active against a range of yeasts and fungi and is believed to exert its antifungal effect through the inhibition of N-myristoyltransferase (NMT), a key enzyme in fungal protein modification. This guide benchmarks this compound's mechanistic class against several novel antifungal agents with distinct modes of action:

  • Rezafungin & Ibrexafungerp: Glucan synthase inhibitors that disrupt fungal cell wall integrity.

  • Olorofim: An orotomide that inhibits dihydroorotate (B8406146) dehydrogenase, a crucial enzyme in pyrimidine (B1678525) biosynthesis.

  • Fosmanogepix (active form Manogepix): A first-in-class agent that inhibits the Gwt1 enzyme, disrupting the synthesis of GPI-anchored proteins.

  • ATI-2307: An arylamidine that targets the fungal mitochondrial respiratory chain.

  • Nikkomycin Z: A chitin (B13524) synthase inhibitor, disrupting a key component of the fungal cell wall.

This comparison focuses on their mechanisms of action, in vitro activity against key fungal pathogens, and available in vivo efficacy data. Due to the historical nature of the primary research on this compound, a direct quantitative comparison is challenging. However, by examining the data for these novel agents, researchers can gain valuable insights into the current standards of antifungal efficacy and the potential of different cellular targets.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of novel antifungal agents against a range of clinically important fungal pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Rezafungin and Ibrexafungerp against Candida and Aspergillus Species

OrganismRezafungin MIC Range (µg/mL)Rezafungin MIC90 (µg/mL)Ibrexafungerp MIC Range (µg/mL)Ibrexafungerp MIC90 (µg/mL)
Candida albicans0.03 - 0.060.06[1]0.016 - 0.50.125[2]
Candida glabrata0.06 - 0.120.12[1]0.25 - 0.250.25[2]
Candida parapsilosis1 - 22[1]0.5 - 0.50.5[2]
Candida tropicalis0.03 - 0.060.06[1]0.06 - ≥82[2]
Candida krusei0.03 - 0.060.06[1]1 - 11[2]
Candida aurisN/AN/A0.5 - 0.50.5[2]
Aspergillus fumigatus≤0.03 (MEC100)N/AN/AN/A

MIC90: The concentration of the drug at which 90% of the isolates are inhibited. MEC: Minimum Effective Concentration.

Table 2: In Vitro Activity of Olorofim and Manogepix against Molds

OrganismOlorofim MIC Range (µg/mL)Olorofim MIC90 (µg/mL)Manogepix MEC Range (µg/mL)Manogepix MEC90 (µg/mL)
Aspergillus fumigatus0.016 - 0.250.1250.008 - 0.125N/A
Aspergillus flavusN/A0.06N/AN/A
Aspergillus nigerN/A0.25N/AN/A
Aspergillus terreusN/A0.06N/AN/A
Scedosporium apiospermum0.008 - 0.25N/A0.015 - 0.060.06[3]
Lomentospora prolificans0.008 - 0.25N/A0.015 - 0.060.06[3]
Fusarium solani0.25 - 1N/A0.015 - 0.030.06[3]

MEC: Minimum Effective Concentration, used for filamentous fungi.

Table 3: In Vitro Activity of ATI-2307 against Yeasts

OrganismATI-2307 MIC Range (µg/mL)ATI-2307 MIC50 (µg/mL)
Candida albicans0.00025 - 0.0039N/A
Candida glabrata0.00025 - 0.0039N/A
Cryptococcus neoformans0.0078 - 0.0625≤0.0312[4][5]
Cryptococcus gattii0.0039 - 0.06N/A

MIC50: The concentration of the drug at which 50% of the isolates are inhibited.

Data Presentation: In Vivo Efficacy

The following table summarizes the efficacy of novel antifungal agents in murine models of invasive fungal infections.

Table 4: In Vivo Efficacy of Fosmanogepix and Nikkomycin Z

AgentFungal PathogenAnimal ModelDosing RegimenOutcome
FosmanogepixCandida auris (fluconazole-resistant)Neutropenic mice, invasive candidiasis104 and 130 mg/kg IP TID, or 260 mg/kg IP BID for 7 daysSignificant improvement in survival and reduction in kidney and brain fungal burden compared to control.[6]
FosmanogepixScedosporium apiospermumImmunosuppressed mice, pulmonary scedosporiosisN/AEffective in treating the infection.
FosmanogepixFusarium solaniImmunosuppressed mice, disseminated fusariosisN/AEffective in treating the infection.
Nikkomycin ZCoccidioides immitisMice, CNS coccidioidomycosis50, 100, or 300 mg/kg orally TIDSignificantly improved survival and reduced brain fungal burden compared to control.
Nikkomycin ZCoccidioides posadasiiMice, disseminated coccidioidomycosis≥200 mg/kg/day in drinking water for 5 daysGreater reduction of CFU in organs (lung, liver, and spleen) than fluconazole.

Experimental Protocols

In Vitro Susceptibility Testing (MIC/MEC Determination)

  • Methodology: The in vitro activity of the novel antifungal agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Procedure: A standardized inoculum of the fungal isolate is added to a series of microtiter wells containing serial twofold dilutions of the antifungal agent in a standard medium (e.g., RPMI-1640). The plates are incubated at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for molds).

  • Endpoint Determination:

    • MIC: For yeasts, the MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • MEC: For molds, the MEC is the lowest drug concentration at which a morphological change in the hyphae is observed (e.g., short, stubby, and highly branched hyphae).

In Vivo Efficacy Studies (Murine Models)

  • Animal Models: Immunocompromised (e.g., neutropenic) or immunocompetent mice are commonly used to establish systemic fungal infections.

  • Infection: Mice are infected intravenously or intranasally with a standardized inoculum of the fungal pathogen.

  • Treatment: Treatment with the antifungal agent or a vehicle control is initiated at a specified time post-infection and administered for a defined period.

  • Endpoints: Efficacy is assessed by one or more of the following:

    • Survival: Monitoring the survival of the mice over a set period.

    • Fungal Burden: Quantifying the number of colony-forming units (CFU) in target organs (e.g., kidneys, brain, lungs) at the end of the treatment period.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Fungal Cell Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Apoprotein Apoprotein (N-terminal Glycine) Apoprotein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Membrane_Targeting Membrane Targeting & Protein Function Myristoylated_Protein->Membrane_Targeting Neoenactin_M2 This compound Neoenactin_M2->NMT Inhibition

Caption: Mechanism of Action of this compound via NMT Inhibition.

G cluster_0 Fungal Cell Wall Synthesis UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Rezafungin_Ibrexafungerp Rezafungin Ibrexafungerp Rezafungin_Ibrexafungerp->Glucan_Synthase Inhibition

Caption: Mechanism of Action of Glucan Synthase Inhibitors.

G Start Start: Invasive Fungal Infection Model Infection Intravenous/Intranasal Inoculation of Fungi Start->Infection Treatment_Groups Treatment Groups: - Vehicle Control - Novel Antifungal - Comparator Drug Infection->Treatment_Groups Treatment_Admin Daily Treatment Administration Treatment_Groups->Treatment_Admin Monitoring Monitor Survival and Clinical Signs Treatment_Admin->Monitoring Endpoint Endpoint: - Survival Analysis - Organ Fungal Burden (CFU) Monitoring->Endpoint

Caption: General Workflow for In Vivo Antifungal Efficacy Studies.

Conclusion

The development of novel antifungal agents with diverse mechanisms of action represents a significant advancement in the fight against invasive fungal infections. Agents like Rezafungin, Ibrexafungerp, Olorofim, Fosmanogepix, and ATI-2307 demonstrate potent in vitro activity and promising in vivo efficacy against a broad spectrum of fungal pathogens, including drug-resistant strains.

While this compound's proposed mechanism of inhibiting N-myristoyltransferase targets a vital and fungus-specific pathway, the lack of recent, quantitative data makes a direct performance comparison with these modern antifungals impossible. The data presented for the novel agents serves as a current benchmark for antifungal drug development. Future research on NMT inhibitors, potentially inspired by early compounds like the neoenactins, could yet yield new therapeutic options, but will require rigorous in vitro and in vivo characterization to establish their competitive potential in the current antifungal landscape. This guide provides the necessary data and experimental context for researchers to evaluate and compare the performance of these emerging antifungal therapies.

References

Safety Operating Guide

Proper Disposal of Neoenactin M2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for Neoenactin M2, an antifungal agent that targets the actin cytoskeleton. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for handling and disposing of potentially hazardous research-grade chemical and biological waste. It is imperative to supplement this guidance with a thorough review of your institution's specific waste management policies and to consult with your Environmental Health and Safety (EHS) department before handling or disposing of this compound.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure you are familiar with the general safety protocols for handling potent chemical compounds. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Waste Stream Identification and Segregation

Proper disposal begins with meticulous segregation of waste at the point of generation. Never mix different waste streams. The primary waste streams for experiments involving this compound are outlined below.

Waste StreamDescriptionRecommended ContainerDisposal Route
Solid this compound Waste Unused or expired pure compound, contaminated weigh boats, and spatulas.Labeled, sealed, and puncture-resistant container.Hazardous Chemical Waste
Liquid this compound Waste (Organic) Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Labeled, sealed, solvent-resistant waste container.Hazardous Chemical Waste (Solvents)
Liquid this compound Waste (Aqueous) Dilute aqueous solutions, cell culture media containing this compound.Labeled, sealed, leak-proof container (carboy).Hazardous Chemical Waste (Aqueous)
Contaminated Labware (Sharps) Needles, syringes, Pasteur pipettes, and other sharps contaminated with this compound.Puncture-proof sharps container labeled "Chemically Contaminated Sharps".Hazardous Chemical Waste (Sharps)
Contaminated Labware (Non-Sharps) Pipette tips, microfuge tubes, flasks, and other plasticware.Labeled, durable, leak-proof container or biohazard bag if also biologically contaminated.Hazardous Chemical Waste or Biohazardous Waste
Contaminated PPE Gloves, disposable lab coats, and bench paper.Labeled, durable, leak-proof container or bag.Hazardous Chemical Waste

Step-by-Step Disposal Procedures

1. Solid this compound Waste:

  • Carefully collect all solid waste contaminated with this compound.

  • Place the waste in a designated, clearly labeled, and sealed container.

  • Store the container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by your institution's EHS department.

2. Liquid this compound Waste:

  • Organic Solutions: Collect in a designated solvent waste container. Do not mix with aqueous waste. Keep the container tightly sealed and stored in a well-ventilated area.

  • Aqueous Solutions: Collect in a designated aqueous waste container. Depending on institutional policy, small quantities of dilute, non-hazardous aqueous waste may be eligible for drain disposal after neutralization. However, without specific data on this compound's environmental impact, this is not recommended. Treat all aqueous solutions containing this compound as hazardous chemical waste.

3. Contaminated Labware:

  • Sharps: Immediately place all contaminated sharps into a designated, puncture-proof sharps container to prevent injuries.

  • Non-Sharps: Collect in a durable, leak-proof container. If the labware is also contaminated with biological materials (e.g., cell cultures), it should be treated as biohazardous waste and may require decontamination via autoclaving before final disposal, in accordance with your institution's biosafety guidelines.

4. Decontamination of Work Surfaces:

  • At the end of any procedure involving this compound, thoroughly decontaminate all work surfaces.

  • Use a suitable disinfectant, such as a freshly prepared 10% bleach solution, followed by a rinse with 70% ethanol (B145695) and then water.

  • All cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.

Experimental Protocol for Waste Deactivation (Hypothetical)

Note: The following is a hypothetical chemical degradation protocol. Do not attempt this procedure without consulting with and receiving approval from your institution's EHS department. This protocol is provided as an example of a potential in-lab treatment method.

Objective: To chemically degrade this compound in aqueous solutions to less hazardous byproducts.

Materials:

  • Aqueous waste containing this compound (<1% concentration)

  • Sodium hypochlorite (B82951) solution (bleach, ~5.25%)

  • Sodium bisulfite

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves, face shield)

Procedure:

  • Perform the entire procedure in a certified chemical fume hood.

  • In a suitably sized beaker, add the aqueous this compound waste and a stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add sodium hypochlorite solution to the waste. A common starting point is a 1:10 ratio of bleach to waste, but the optimal ratio would need to be determined experimentally.

  • Allow the reaction to proceed for a minimum of 30 minutes.

  • Neutralize any excess sodium hypochlorite by slowly adding sodium bisulfite until a test strip for active chlorine (e.g., potassium iodide-starch paper) indicates its absence.

  • Check the pH of the final solution. If necessary, adjust the pH to a neutral range (typically 6-8) using dilute acid or base.

  • Dispose of the treated solution as instructed by your EHS department.

Disposal Workflow Diagram

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Solid this compound Waste D Labeled Solid Waste Container A->D B Liquid this compound Waste (Aqueous & Organic) E Labeled Liquid Waste Containers B->E C Contaminated Labware (Sharps & Non-Sharps) F Labeled Sharps & Labware Containers C->F G Designated Hazardous Waste Accumulation Area D->G E->G F->G H EHS Pickup G->H I Incineration or Chemical Treatment H->I

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. The proper disposal of any chemical, including this compound, is subject to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance and protocols.

Essential Safety Protocols for Handling Potentially Hazardous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Neoenactin M2 was not found in the available resources. The following guidance is based on general safety protocols for handling potentially hazardous chemical compounds in a laboratory setting and is compiled from safety data sheets for other substances. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new or uncharacterized substance.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling compounds of unknown or high potency.

I. Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety when handling potentially hazardous chemicals. The following table summarizes the recommended PPE based on general laboratory safety standards.

PPE CategoryRecommendationRationale
Hand Protection Impervious gloves (e.g., nitrile) are recommended. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.To prevent skin contact and absorption.
Eye Protection Wear safety glasses or goggles if eye contact is possible.[1]To protect eyes from splashes or aerosols.
Skin and Body Protection A lab coat or other protective clothing should be worn. Contaminated work clothing should not be allowed out of the workplace.To protect skin and personal clothing from contamination.
Respiratory Protection In case of inadequate ventilation or when handling powders that may become airborne, wear respiratory protection.To prevent inhalation of dust, fumes, or aerosols.

II. Emergency Procedures and First Aid

Immediate and appropriate response in case of an exposure is crucial. The following table outlines first aid measures.

Exposure RouteFirst Aid Measures
Skin Contact Remove contaminated clothing immediately. Rinse skin with plenty of water and soap.[1] Seek medical attention if irritation or a rash occurs.
Eye Contact Immediately flush with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed by medical personnel. Rinse mouth thoroughly with water. Seek immediate medical attention.

III. Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[1]

IV. Disposal Plan

All waste materials should be considered hazardous and disposed of according to institutional and local regulations.

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laws and good laboratory practices.

  • Chemical Waste: The compound and any solutions containing it should be collected in a designated, labeled hazardous waste container. Do not let the product enter drains. Contact your institution's EHS department for specific disposal procedures.

V. Experimental Workflow for Handling Potentially Hazardous Compounds

The following diagram illustrates a general workflow for the safe handling of a chemical with unknown or high potency.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (if available) prep_risk->prep_sds prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound in Ventilated Enclosure prep_workspace->handle_weigh Proceed to Handling handle_prepare Prepare Solutions in Fume Hood handle_weigh->handle_prepare handle_experiment Conduct Experiment handle_prepare->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A general workflow for the safe handling of potentially hazardous compounds.

References

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